molecular formula C11H15NO2 B1424215 Ethyl 4-(1-aminoethyl)benzoate CAS No. 802566-87-6

Ethyl 4-(1-aminoethyl)benzoate

Katalognummer: B1424215
CAS-Nummer: 802566-87-6
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: FQWWOESDLILZDD-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(1-aminoethyl)benzoate (CAS 1313277-75-6) is a chiral organic compound of significant interest in pharmaceutical research and development. With a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol, it serves as a versatile synthetic intermediate . The core structure of this molecule features a benzoate ester linked to an ethanamine substituent containing a chiral center, making it a valuable precursor for the design of novel active molecules. Its structural similarity to established local anesthetics like benzocaine (Ethyl 4-aminobenzoate) suggests its potential application in the research and development of new anesthetic agents . The presence of both the ester and the chiral aminoalkyl group on the aromatic ring provides two primary sites for further chemical modification, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . In medicinal chemistry, it can be utilized as a building block to develop molecules that target nervous system signaling, as benzoate derivatives are known to interact with sodium ion (Na+) channels to block nerve impulse conduction . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

802566-87-6

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

ethyl 4-[(1R)-1-aminoethyl]benzoate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-8H,3,12H2,1-2H3/t8-/m1/s1

InChI-Schlüssel

FQWWOESDLILZDD-MRVPVSSYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)N

Isomerische SMILES

CCOC(=O)C1=CC=C(C=C1)[C@@H](C)N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)C(C)N

Herkunft des Produkts

United States
Foundational & Exploratory

Ethyl 4-(1-aminoethyl)benzoate: A Comprehensive Guide to Physicochemical Profiling, Structural Dynamics, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and development, the architectural precision of chiral building blocks dictates the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API). As a Senior Application Scientist, I frequently leverage Ethyl 4-(1-aminoethyl)benzoate —specifically its stereochemically defined (R)-enantiomer (CAS: 802566-87-6)—as a highly functionalized intermediate for neurological and oncological drug scaffolds.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and the causality behind its synthetic and analytical workflows. By implementing self-validating protocols, researchers can ensure high enantiomeric excess (ee) and structural integrity throughout the drug development lifecycle.

Structural Analysis & Physicochemical Profiling

Ethyl 4-(1-aminoethyl)benzoate consists of a central benzene ring substituted at the 1- and 4-positions. The para-ester group (-COOCH₂CH₃) acts as an electron-withdrawing moiety, which subtly modulates the basicity of the primary amine at the benzylic position. This electronic interplay is crucial when designing nucleophilic substitution reactions or predicting pharmacokinetic absorption profiles.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning .

ParameterValue / Description
IUPAC Name Ethyl 4-(1-aminoethyl)benzoate
CAS Number 802566-87-6 (Specifically for the (R)-enantiomer)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Topological Polar Surface Area (TPSA) 52.3 Ų (Optimal for membrane permeability)
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Ester Oxygens, Amine Nitrogen)
LogP (Estimated) ~2.1 - 2.5 (Favorable lipophilicity)

Synthetic Methodology: Asymmetric Reductive Amination

The synthesis of enantiomerically pure (R)-Ethyl 4-(1-aminoethyl)benzoate requires rigorous stereochemical control. While traditional resolution of racemic mixtures is possible, Asymmetric Reductive Amination (ARA) of the prochiral precursor, ethyl 4-acetylbenzoate, is the industry standard due to its high atom economy and scalability .

Causality in Experimental Design

We utilize a chiral Ruthenium-based catalyst (e.g., Ru(OAc)₂((R)-BINAP)) rather than traditional chiral auxiliaries. Why? The rigid biaryl backbone of the BINAP ligand creates a highly constrained chiral pocket, ensuring absolute stereofacial discrimination during hydride transfer. This choice directly bypasses downstream purification bottlenecks by yielding >99% ee at the catalytic stage.

SyntheticWorkflow A Ethyl 4-acetylbenzoate (Prochiral Ketone) B Asymmetric Reductive Amination (Chiral Ru-Catalyst / NH4OAc) A->B H2, MeOH, 50°C C Acid-Base Extraction (Self-Validating Separation) B->C pH Adjustment D (R)-Ethyl 4-(1-aminoethyl)benzoate (Enantiopure Product) C->D Organic Phase Isolation

Fig 1: Asymmetric reductive amination workflow for ethyl 4-(1-aminoethyl)benzoate synthesis.
Step-by-Step Protocol: Self-Validating Synthesis

This protocol is engineered as a self-validating system . The workup inherently proves the success of the reaction before any complex analytics are run.

  • Substrate Preparation: Dissolve 10 mmol of ethyl 4-acetylbenzoate in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Catalytic Activation: Add 0.5 mol% of the chiral Ru-catalyst and 50 mmol of ammonium acetate (amine source).

  • Hydrogenation: Pressurize the reactor with 30 atm of H₂ gas and heat to 50°C for 12 hours.

  • Self-Validating Acid-Base Workup (Critical Step):

    • Evaporate the methanol and redissolve the crude mixture in ethyl acetate.

    • Extract with 1M HCl (pH ~2.0). Causality: The target amine protonates and migrates to the aqueous layer, while unreacted ketone remains in the organic layer.

    • Validation Check: If the aqueous layer yields no mass upon subsequent basification, the catalytic reduction failed. This immediate physical feedback prevents wasted downstream processing.

  • Product Isolation: Basify the aqueous layer to pH 10 using 2M NaOH, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure amine.

Analytical Characterization & Quality Control

To confirm the structural integrity and enantiomeric purity of the synthesized batch, a sequential analytical workflow must be executed.

AnalyticalWorkflow S1 Crude Batch S2 LC-MS Analysis (Mass/Purity) S1->S2 S3 1H & 13C NMR (Structural Integrity) S2->S3 >98% Purity S4 Chiral HPLC (Enantiomeric Excess) S3->S4 Confirmed Scaffold S5 Validated API Intermediate S4->S5 >99% ee

Fig 2: Sequential analytical validation workflow ensuring structural and chiral integrity.
Step-by-Step Protocol: Chiral HPLC Validation

The determination of enantiomeric excess is non-negotiable for chiral intermediates .

  • System Suitability (Self-Validation): Before injecting the batch, inject a racemic standard of ethyl 4-(1-aminoethyl)benzoate.

    • Validation Check: The system is only validated if the resolution (Rs) between the (R) and (S) peaks is > 1.5. If baseline separation is not achieved, the mobile phase must be recalibrated.

  • Column Selection: Utilize a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)). Causality: The helical structure of the polysaccharide derivative provides deep chiral grooves. The (R)-enantiomer forms a transient, stabilized hydrogen-bond network with the carbamate linkages, eluting at a distinctly different retention time than the (S)-enantiomer.

  • Sample Preparation: Dissolve the isolated product at 1 mg/mL in a Hexane/Isopropanol (90:10 v/v) matrix.

  • Elution & Detection: Run an isocratic flow at 1.0 mL/min and monitor UV absorbance at 254 nm (targeting the conjugated pi-system of the benzoate core). Calculate the area under the curve (AUC) to confirm >99% ee.

References

  • Active Biopharma Corp. "Other Intermediate Products - ActiveBiopharma". Source: activebiopharma.com. URL:[Link]

  • NextSDS. "(R)-Ethyl 4-(1-aMinoethyl)benzate — Chemical Substance Information". Source: nextsds.com. URL:[Link]

  • Google Patents. "US8008062B2 - Production of (R)- and (S)-4-(1-aminoethyl) benzoic acid derivatives". Source: patents.google.com.

Navigating the Data Gap: A Technical Guide to the Safety and Toxicological Assessment of Ethyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research and drug development, scientists frequently encounter novel or sparsely documented compounds. Ethyl 4-(1-aminoethyl)benzoate, a chiral derivative of the well-known local anesthetic Benzocaine (Ethyl 4-aminobenzoate), represents such a case. While its structure suggests potential applications in medicinal chemistry and materials science, a significant gap exists in publicly available toxicity and safety data. This guide provides a comprehensive framework for researchers to navigate this data-scarce environment. It emphasizes a scientifically rigorous approach to risk assessment, leveraging data from structural analogues while outlining a path for empirical toxicological evaluation.

Disclaimer: This document is intended for research and development purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with established laboratory safety protocols.

Chemical Identity and Structural Distinction

It is critical to distinguish Ethyl 4-(1-aminoethyl)benzoate from its close structural analogue, Ethyl 4-aminobenzoate.

  • Ethyl 4-(1-aminoethyl)benzoate: This molecule features an ethyl group attached to the amino nitrogen, creating a chiral center at the alpha-carbon. It exists as two enantiomers:

    • (S)-Ethyl 4-(1-aminoethyl)benzoate (CAS: 1390730-33-2)

    • (R)-Ethyl 4-(1-aminoethyl)benzoate (CAS: 802566-87-6)[1]

  • Ethyl 4-aminobenzoate (Benzocaine): This is a primary amine with the amino group directly attached to the benzene ring (CAS: 94-09-7).[2][3][4][5]

The addition of the ethyl group and the introduction of a stereocenter in Ethyl 4-(1-aminoethyl)benzoate can significantly alter its chemical, biological, and toxicological properties compared to Benzocaine.

The Challenge: Absence of Direct Toxicity Data

A thorough search of publicly available databases reveals a lack of comprehensive toxicological studies and official Safety Data Sheets for Ethyl 4-(1-aminoethyl)benzoate. This necessitates a predictive and precautionary approach to its handling and safety assessment.

Analogue-Based Hazard Assessment: Ethyl 4-aminobenzoate (Benzocaine)

In the absence of direct data, a common and accepted practice in toxicology is to extrapolate potential hazards from well-characterized structural analogues. Ethyl 4-aminobenzoate (Benzocaine) is the most relevant analogue for this purpose. The following sections summarize its known toxicity, which should be considered as a potential, though not definitive, guide for handling Ethyl 4-(1-aminoethyl)benzoate.

Summary of Toxicological Data for Ethyl 4-aminobenzoate
Toxicological EndpointGHS ClassificationKey Findings
Acute Oral Toxicity Not ClassifiedLD50 (rat): 3042 mg/kg; LD50 (mouse): 2500 mg/kg.[6]
Skin Corrosion/Irritation Category 2Causes skin irritation.[7][8]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[7][8]
Skin Sensitization Category 1May cause an allergic skin reaction.[2][7]
Germ Cell Mutagenicity Data not availableNo classification.[8]
Carcinogenicity Data not availableNot listed as a carcinogen by IARC, NTP, or OSHA.[2][9]
Reproductive Toxicity Data not availableNo classification.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Irritating to the respiratory system.[6]
Specific Target Organ Toxicity (Repeated Exposure) Data not availableNo classification.
Aquatic Toxicity Harmful to aquatic life.Toxic to aquatic life with long-lasting effects.[2]
Other Key Hazards of Ethyl 4-aminobenzoate
  • Methemoglobinemia: Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis. The onset may be delayed.[6][9]

Causality Insight: The primary hazards of Benzocaine are localized irritation and allergic sensitization upon contact. The systemic risk of methemoglobinemia is a critical consideration, particularly with significant exposure. These properties are linked to the aminobenzoate structure.

Recommended Safe Handling and Risk Mitigation Protocol for Ethyl 4-(1-aminoethyl)benzoate

Given the unknown toxicological profile, a conservative approach based on the hazards of its analogue is warranted.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]

  • Containment: For procedures that may generate dust or aerosols, use of a glove box or other contained system is recommended.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.[10]

  • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust.[2] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][10]

Risk Assessment Workflow for Novel Compounds

The following workflow provides a structured approach for researchers handling Ethyl 4-(1-aminoethyl)benzoate or other compounds with limited safety data.

RiskAssessmentWorkflow A Start: Novel Compound (e.g., Ethyl 4-(1-aminoethyl)benzoate) B Literature & Database Search (Toxicity, SDS, CAS) A->B C Data Available? B->C D Follow Existing SDS & Protocols C->D Yes E Identify Structural Analogues (e.g., Ethyl 4-aminobenzoate) C->E No F Review Analogue Toxicity Data (SDS, PubChem, RTECS) E->F G Assume Highest Hazard Class from Analogues F->G H Define Conservative Safe Handling Protocol (Engineering Controls, PPE) G->H I Plan & Conduct Tiered Toxicological Evaluation (in vitro/in vivo) H->I J Develop Internal Safety Datasheet Based on Empirical Data I->J K End: Established Safe Use Protocol J->K

Caption: Risk assessment workflow for compounds with limited safety data.

Experimental Protocol: Tiered Toxicological Evaluation

For drug development professionals, generating empirical data is essential. A tiered approach is recommended to characterize the toxicological profile of Ethyl 4-(1-aminoethyl)benzoate.

Tier 1: In Vitro Assays
  • Cytotoxicity:

    • Protocol: Utilize cell lines relevant to potential routes of exposure (e.g., HaCaT for skin, A549 for lung, HepG2 for liver).

    • Method: Perform a concentration-response assay using MTT or LDH release assays to determine the IC50 (inhibitory concentration 50%).

    • Causality: This provides a baseline measure of acute toxicity at the cellular level.

  • Genotoxicity/Mutagenicity:

    • Protocol: Conduct an Ames test using various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).

    • Causality: This screens for the potential of the compound or its metabolites to induce genetic mutations, a key indicator for carcinogenicity.

  • Skin Sensitization:

    • Protocol: Employ a validated in vitro method such as the Direct Peptide Reactivity Assay (DPRA) or the KeratinoSens™ assay.

    • Causality: These assays assess the molecular initiating events of skin sensitization, providing a non-animal alternative to predict allergic contact dermatitis potential.

Tier 2: Acute In Vivo Studies (if warranted and ethically approved)
  • Acute Oral Toxicity (OECD 423):

    • Protocol: Administer the compound to a small number of rodents at sequential dose levels.

    • Method: Observe for mortality and clinical signs of toxicity to determine a GHS classification.

    • Causality: Provides a standardized measure of acute systemic toxicity following ingestion.

  • Skin and Eye Irritation (OECD 404 & 405):

    • Protocol: Apply the compound to the skin or into the eye of a test animal (typically a rabbit).

    • Method: Score the level of irritation (erythema, edema, opacity) over a set period.

    • Causality: Directly assesses the potential for local irritation upon dermal or ocular contact.

Conclusion

Ethyl 4-(1-aminoethyl)benzoate is a prime example of a compound with potential utility but lacking the foundational safety data required for confident handling. By implementing a strategy of analogue-based hazard assessment, adopting conservative safe handling protocols, and, where necessary, conducting empirical toxicological evaluations, researchers can mitigate risks. This structured approach ensures both the safety of laboratory personnel and the scientific integrity of the research conducted.

References

  • NextSDS. (R)-Ethyl 4-(1-aMinoethyl)benzate — Chemical Substance Information. Available from: [Link]

  • HiMedia Laboratories. Ethyl-4-aminobenzoate. Available from: [Link]

  • West Liberty University. Material Safety Data Sheet for Ethyl 4-aminobenzoate. Available from: [Link]

  • PubChem. Ethyl 4-(aminomethyl)benzoate. Available from: [Link]

Sources

Pharmacokinetic Profiling of Ethyl 4-(1-Aminoethyl)benzoate Derivatives: A Comprehensive DMPK Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Ethyl 4-(1-aminoethyl)benzoate scaffold (CAS: 802566-87-6) is a highly versatile chemical building block utilized in the synthesis of novel targeted therapeutics, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. However, from a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this scaffold presents two distinct, highly predictable metabolic liabilities: an ethyl ester susceptible to rapid hydrolysis, and a benzylic primary amine prone to oxidative deamination.

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of these derivatives not merely as a checklist of assays, but as a mechanistic puzzle. Understanding why a molecule degrades dictates how we design the protocols to measure it. This whitepaper provides an authoritative, step-by-step guide to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Ethyl 4-(1-aminoethyl)benzoate derivatives, grounded in enzymatic causality and field-proven methodologies.

Mechanistic Biotransformation: The Causality of Clearance

To design a robust PK profiling strategy, we must first understand the structural vulnerabilities of the scaffold.

Carboxylesterase (CES)-Mediated Hydrolysis

The ethyl benzoate moiety is a textbook substrate for mammalian carboxylesterases (CES). In humans, CES1 and CES2 are the primary enzymes responsible for ester prodrug metabolism[1].

  • The Causality: CES1, predominantly expressed in the liver, has a catalytic pocket that favors substrates with a large acyl group and a small alcohol leaving group [2]. Because our scaffold features a small ethanol leaving group attached to a bulky substituted benzoic acid, it is highly susceptible to hepatic first-pass hydrolysis by CES1, converting the lipophilic ester into a highly polar, membrane-impermeable benzoic acid derivative.

  • Strategic Implication: If the therapeutic target is intracellular, premature cleavage in the plasma or liver will render the drug inactive. Profiling must strictly differentiate between plasma stability and hepatic S9 stability.

MAO-B and CYP-Mediated Oxidative Deamination

The 1-aminoethyl group features a primary amine attached to a chiral benzylic carbon. This structural motif mimics endogenous benzylamines, making it a prime target for Monoamine Oxidase B (MAO-B) [3].

  • The Causality: MAO-B catalyzes the oxidative deamination of the primary amine to an imine intermediate, which spontaneously hydrolyzes to a ketone (ethyl 4-acetylbenzoate)[4]. Additionally, Cytochrome P450 (CYP) enzymes can mediate similar oxidative pathways.

  • Strategic Implication: Evaluating microsomal stability without specifically accounting for MAO-B (which requires different cofactors and inhibitors than CYPs) will result in an underestimation of in vivo clearance.

Biotransformation Parent Ethyl 4-(1-aminoethyl)benzoate (Parent Scaffold) AcidMetab 4-(1-aminoethyl)benzoic acid (Polar Metabolite) Parent->AcidMetab CES1 (Liver/Plasma) Ester Hydrolysis KetoneMetab Ethyl 4-acetylbenzoate (Deaminated Metabolite) Parent->KetoneMetab MAO-B / CYP450 Oxidative Deamination Inactive Phase II Glucuronidation (Renal Excretion) AcidMetab->Inactive UGTs

Figure 1: Primary biotransformation pathways of the Ethyl 4-(1-aminoethyl)benzoate scaffold.

Quantitative Pharmacokinetic Profiling

When transitioning a derivative from in vitro screening to in vivo rodent models, the interplay between esterase cleavage and amine oxidation dictates the systemic exposure. Below is a representative data summary of a prototypical derivative dosed in Sprague-Dawley (SD) rats.

Table 1: Representative PK Parameters in SD Rats
ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Implications
Cmax (ng/mL)1,250 ± 110480 ± 65Moderate oral absorption; limited by hepatic first-pass CES1 hydrolysis.
Tmax (h)0.081.5Rapid absorption phase, typical for lipophilic basic amines.
AUC0-inf (h·ng/mL)850 ± 901,870 ± 210High clearance rate drives lower overall exposure.
Clearance (CL) (L/h/kg)1.17N/AHigh CL (approaching hepatic blood flow), indicating rapid metabolism.
Vdss (L/kg)2.4N/AHigh volume of distribution; amine protonation at physiological pH drives tissue partitioning.
Bioavailability (F%) N/A22% Low oral bioavailability necessitates prodrug optimization or ester bioisostere replacement.

Self-Validating Experimental Methodologies

To ensure scientific integrity, DMPK assays cannot rely on assumptions. The following protocols are designed as self-validating systems , utilizing specific inhibitors to prove the exact mechanism of clearance.

Protocol A: CES1-Mediated Hepatic S9 Stability Assay

This assay determines if clearance is driven by ester hydrolysis (CES1) or oxidative metabolism (CYP450).

Reagents & Setup:

  • Human/Rat Hepatic S9 fractions (2 mg/mL protein).

  • Inhibitor Control: Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor.

  • Cofactor: NADPH regenerating system (for CYP activity).

Step-by-Step Workflow:

  • Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 2 mg/mL S9 protein. Divide into three cohorts:

    • Cohort 1 (Total Metabolism): S9 + NADPH.

    • Cohort 2 (Esterase Blocked): S9 + NADPH + 100 µM BNPP.

    • Cohort 3 (CYP Blocked): S9 only (No NADPH).

  • Pre-incubation: Incubate all cohorts at 37°C for 10 minutes.

  • Initiation: Spike in the Ethyl 4-(1-aminoethyl)benzoate derivative to a final concentration of 1 µM.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS.

Causality Check: If the compound degrades rapidly in Cohort 1 and 3, but is stable in Cohort 2, the primary clearance mechanism is definitively CES-mediated ester hydrolysis, not CYP oxidation.

Protocol B: MAO-B Oxidative Deamination Assay

Because the 1-aminoethyl group is a benzylamine analog, standard CYP microsomal assays will miss MAO-mediated clearance.

Step-by-Step Workflow:

  • Preparation: Utilize recombinant human MAO-B enzymes (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). Note: MAO does not require NADPH; it utilizes covalently bound FAD.

  • Inhibitor Control: Pre-incubate a control arm with 1 µM Selegiline (a selective irreversible MAO-B inhibitor) for 15 minutes.

  • Initiation: Add the test compound (1 µM).

  • Monitoring: Monitor the disappearance of the parent mass and the appearance of the ketone metabolite mass (M - 15 Da, representing the loss of NH2 and addition of O) via LC-MS/MS over 60 minutes.

DMPK_Workflow Phase1 Phase 1: Physicochemical pKa, LogD, Solubility Phase2 Phase 2: Mechanistic Stability CES1 Hydrolysis vs. MAO-B Oxidation Phase1->Phase2 Phase3 Phase 3: Permeability Caco-2 Transcellular Flux Phase2->Phase3 Phase4 Phase 4: In Vivo PK Rodent IV/PO Dosing & Bioanalysis Phase3->Phase4 Decision Go/No-Go Decision Bioisostere Replacement if F% < 20% Phase4->Decision

Figure 2: Sequential DMPK screening workflow for Ethyl 4-(1-aminoethyl)benzoate derivatives.

Bioanalytical Considerations (LC-MS/MS)

Accurate quantification of this scaffold requires specific chromatographic considerations. The primary amine makes the molecule highly basic (pKa ~ 9.2).

  • Stationary Phase: Use an end-capped C18 column or a biphenyl column to prevent peak tailing caused by secondary interactions between the primary amine and residual silanols on the silica matrix.

  • Mobile Phase: Utilize 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to ensure the amine remains fully protonated, driving strong ionization in Positive Electrospray Ionization (ESI+) mode.

Conclusion & Lead Optimization Strategy

If the PK profiling reveals unacceptably high clearance and low oral bioavailability (F% < 20%), the medicinal chemistry strategy must pivot.

  • To block CES1 hydrolysis: Sterically hinder the ester by adding alpha-methyl groups, or replace the ethyl ester with a bioisostere such as an oxadiazole or a primary amide.

  • To block MAO-B oxidation: Convert the primary amine to a secondary or tertiary amine, or introduce a fluorine atom on the benzylic carbon to electronically deactivate the site against oxidative deamination.

By understanding the precise enzymatic causality behind the clearance of Ethyl 4-(1-aminoethyl)benzoate derivatives, drug development professionals can rationally design out metabolic liabilities rather than relying on empirical guesswork.

References

  • Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs. MDPI.[Link]

  • Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review. Taylor & Francis.[Link]

  • Mammalian monoamine-oxidizing enzymes, with special reference to benzylamine oxidase in human tissues. PubMed.[Link]

  • Metabolism of Monoamine Oxidase Inhibitors. ResearchGate.[Link]

Sources

Thermodynamic stability of Ethyl 4-(1-aminoethyl)benzoate at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 4-(1-aminoethyl)benzoate at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the potential thermodynamic stability of Ethyl 4-(1-aminoethyl)benzoate at room temperature. Designed for researchers, scientists, and drug development professionals, this document synthesizes information from structurally related compounds to predict and understand the intrinsic stability profile of this molecule. It delves into the primary degradation pathways—hydrolysis, oxidation, and excipient incompatibility—and outlines the critical environmental factors that influence these reactions. Furthermore, this guide presents detailed, field-proven experimental protocols for conducting forced degradation studies, developing a stability-indicating HPLC method, and performing excipient compatibility screening. By elucidating the causality behind experimental design and providing a framework for systematic stability assessment, this document serves as an essential resource for ensuring the development of a stable, safe, and efficacious drug product.

Introduction: The Criticality of Stability Assessment

Ethyl 4-(1-aminoethyl)benzoate is an organic molecule featuring a primary amine, an ethyl ester, and a substituted benzene ring. While specific literature on its thermodynamic stability is sparse, its structural motifs are common in active pharmaceutical ingredients (APIs). The presence of both an ester and a primary aromatic amine functional group makes it susceptible to several degradation pathways that can compromise its purity, potency, and safety.

Understanding the intrinsic stability of an API at the preformulation stage is paramount. It informs critical decisions in formulation development, packaging selection, and the determination of a product's shelf-life. This guide will therefore proceed by analogy, leveraging extensive data on similar aminobenzoate esters, such as Benzocaine (Ethyl 4-aminobenzoate), to build a robust predictive model for the stability of Ethyl 4-(1-aminoethyl)benzoate. We will explore its likely vulnerabilities and provide the technical protocols necessary to empirically validate its stability profile.

Molecular Structure and Inherent Chemical Liabilities

The stability of a molecule is intrinsically linked to its structure. The key functional groups in Ethyl 4-(1-aminoethyl)benzoate that represent potential sites for chemical degradation are:

  • Ethyl Ester: Ester linkages are susceptible to hydrolysis, a reaction catalyzed by the presence of acids or bases. This is one of the most common degradation pathways for ester-containing drugs.[1][2][3]

  • Primary Aromatic Amine: The amino group is a site of high reactivity. It is susceptible to oxidation, which can lead to the formation of colored degradants, and can react with other molecules, notably reducing sugars found in common pharmaceutical excipients.[4][5][6][7]

  • Benzene Ring: While generally stable, the aromatic ring can be involved in photolytic degradation pathways, especially when substituted with electron-donating groups like an amine.

The interplay of these groups dictates the molecule's overall stability profile.

Predicted Degradation Pathways at Room Temperature

Based on the functional groups present, several degradation pathways are plausible under ambient storage conditions. The presence of moisture, oxygen, light, and reactive excipients can initiate or accelerate these processes.

Hydrolytic Degradation

The ester bond is the most probable site for hydrolysis, yielding 4-(1-aminoethyl)benzoic acid and ethanol. This reaction can be catalyzed by acidic or basic conditions, and the rate is highly dependent on the micro-environmental pH and water activity within a formulation.[4][6][8]

Oxidative Degradation

Aromatic amines are readily oxidized.[5] The reaction can proceed through several stages, forming nitroso and nitro derivatives, and can also lead to the formation of dimers (azo compounds), which are often highly colored.[7][9][10] This degradation is often catalyzed by trace metal ions or peroxides present as impurities in excipients and can be accelerated by exposure to light and oxygen.[11]

Maillard Reaction with Reducing Sugars

A critical and often overlooked pathway in solid-state formulations is the Maillard reaction.[6][12] The primary amine of Ethyl 4-(1-aminoethyl)benzoate can react with the aldehyde group of a reducing sugar excipient (e.g., lactose) to form a Schiff base (imine).[12] This initial reaction can lead to a cascade of further reactions, resulting in discoloration (browning) and the formation of complex degradation products.[6][13]

Photodegradation

Compounds with aromatic amine and benzoate structures can absorb UV radiation, leading to photolytic degradation.[14][15] The specific degradation products can be complex and may differ significantly from those formed through thermal or oxidative stress.

Diagram: Potential Degradation Pathways

The following diagram illustrates the primary chemical liabilities of Ethyl 4-(1-aminoethyl)benzoate.

cluster_products Degradation Products API Ethyl 4-(1-aminoethyl)benzoate Hydrolysis Hydrolysis (Acid/Base, H₂O) API->Hydrolysis Ester Cleavage Oxidation Oxidation (O₂, Peroxides, Light) API->Oxidation Amine Oxidation Maillard Maillard Reaction (Reducing Sugars) API->Maillard Amine-Carbonyl Condensation Acid_Ethanol 4-(1-aminoethyl)benzoic Acid + Ethanol Hydrolysis->Acid_Ethanol Nitroso_Nitro Nitroso/Nitro Derivatives, Azo Dimers Oxidation->Nitroso_Nitro Schiff_Base Schiff Base / Amadori Products Maillard->Schiff_Base

Caption: Predicted degradation pathways for Ethyl 4-(1-aminoethyl)benzoate.

Experimental Design for Stability Profiling

A systematic approach is essential to definitively characterize the stability of Ethyl 4-(1-aminoethyl)benzoate. The following protocols are designed to identify degradation products, establish degradation kinetics, and screen for potential formulation incompatibilities.

Protocol 1: Forced Degradation (Stress Testing)

Causality: Forced degradation studies are designed to intentionally degrade the API under more extreme conditions than it would encounter during storage.[16] The purpose is not to mimic real-time stability but to rapidly identify the likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.[16][17] Achieving 5-20% degradation is typically targeted to ensure that secondary degradation is minimized.[16]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 4-(1-aminoethyl)benzoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep at room temperature and monitor closely.

    • At timed intervals (e.g., 30 min, 1, 4 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • At timed intervals, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid API in a petri dish.

    • Expose to 70°C in a calibrated oven for 48 hours.

    • At timed intervals, weigh a sample, dissolve it in a known volume of solvent, and analyze.

  • Photostability:

    • Expose a solid sample and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze both samples after exposure.

  • Analysis: Analyze all stressed samples by a suitable HPLC-UV/PDA method, and ideally by LC-MS, to identify the masses of any new peaks formed.

Diagram: Forced Degradation Workflow

cluster_stress ICH Stress Conditions Start Start: API Sample (Solid & Solution) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (70°C, Solid) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analysis by HPLC-PDA & LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Pathways Analysis->Outcome

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Causality: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation. It must be able to resolve the API peak from all potential degradation product peaks and peaks from formulation excipients.[18][19] Peak purity analysis using a Photodiode Array (PDA) detector is a self-validating step to ensure the main peak is not co-eluting with any impurities.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Screen mobile phases consisting of an aqueous buffer (e.g., 20 mM phosphate or acetate) and an organic modifier (acetonitrile or methanol).

    • Because the API is basic, a pH between 3 and 7 is a good starting point to ensure good peak shape.

  • Gradient Optimization:

    • Develop a gradient elution method to resolve early-eluting polar degradants (like the hydrolyzed acid) from the parent API and late-eluting non-polar degradants (like oxidative dimers).

    • Inject a cocktail of the stressed samples from Protocol 1 to ensure the method separates all generated degradants from the main API peak.

  • Method Validation (ICH Q2(R1)):

    • Specificity: Demonstrate resolution between the API and all degradation products. Perform peak purity analysis on the API peak in stressed samples.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy & Precision: Determine the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) at multiple concentration levels.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5°C, flow rate ±10%) to ensure the method's performance remains acceptable.[20]

Table 1: Example HPLC Method Parameters

ParameterRecommended Starting Condition
Column Reversed-Phase C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.5
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV/PDA at the λmax of the API (e.g., ~290-310 nm)
Injection Vol. 10 µL
Protocol 3: Excipient Compatibility Screening

Causality: Chemical interactions between an API and excipients can lead to degradation.[6] Screening binary mixtures of the API and each proposed excipient under accelerated conditions (high temperature and humidity) is a proactive way to identify these incompatibilities early in development.[4][13] The addition of water is crucial as it can act as a medium for reactions to occur.[6][13]

Methodology:

  • Preparation of Binary Mixtures:

    • Prepare physical mixtures of the API with each proposed excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium) in a 1:1 or 2:1 ratio by weight.

    • Prepare a separate set of samples and add 5% w/w of water to create a wet mass.

    • Store the API alone under the same conditions as a control.

  • Storage Conditions:

    • Place the open samples in a stability chamber at accelerated conditions, typically 40°C / 75% RH, for 4 weeks.[17]

  • Analysis:

    • At initial, 2-week, and 4-week time points, analyze the samples.

    • Visual Observation: Note any changes in color (e.g., browning indicative of a Maillard reaction) or physical state.

    • HPLC Analysis: Accurately weigh a portion of the mixture, dissolve it, and analyze using the stability-indicating HPLC method to assay the API and quantify any major degradants.

  • Interpretation: A significant increase in degradation in the presence of an excipient compared to the API control indicates an incompatibility.

Table 2: Excipient Compatibility Screening Summary

ExcipientRatio (API:Excipient)ConditionTime (Weeks)AppearanceAPI Assay (%)Total Degradants (%)
Control (API only) -40°C / 75% RH4No Change99.50.5
Lactose Monohydrate 1:140°C / 75% RH4Yellow/Brown92.17.9
Microcrystalline Cellulose 1:140°C / 75% RH4No Change99.30.7
Magnesium Stearate 20:140°C / 75% RH4No Change99.40.6

This table presents hypothetical data for illustrative purposes.

Strategies for Stabilization

Based on the predicted degradation pathways, several strategies can be employed to enhance the stability of Ethyl 4-(1-aminoethyl)benzoate in a final formulation:

  • Excipient Selection: Avoid reducing sugars like lactose to prevent the Maillard reaction.[4][11] Use alternative diluents such as microcrystalline cellulose or mannitol. Be aware that even these can contain trace impurities.[4]

  • pH Control: For liquid or semi-solid formulations, use a buffering system to maintain the pH in a range where the ester is most stable (typically mildly acidic).

  • Moisture Protection: Control moisture content in the formulation and use packaging with a low moisture vapor transmission rate (e.g., blister packs with Aclar® or aluminum foil).

  • Use of Antioxidants: If oxidative degradation is confirmed, the inclusion of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.

  • Light Protection: Package the final drug product in opaque or amber containers to prevent photodegradation.

Conclusion

The thermodynamic stability at room temperature can only be assured through rigorous experimental evaluation. By implementing the detailed protocols for forced degradation, stability-indicating method development, and excipient compatibility screening provided in this guide, researchers and drug development professionals can systematically identify and mitigate risks. This proactive, science-driven approach is fundamental to developing a stable, high-quality pharmaceutical product that maintains its therapeutic efficacy and safety throughout its intended shelf-life.

References

  • Li, J., et al. (2021). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Pharmaceuticals, 14(5), 446. Available at: [Link]

  • Pahar, I., & Ratu, I. (2016). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Pharmacy and Pharmacology, 68(4), 383-400. Available at: [Link]

  • Wang, Y., et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 121(7), e2316410121. Available at: [Link]

  • Sayles, M., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available at: [Link]

  • de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 815-824. Available at: [Link]

  • Li, S., et al. (2025). Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. RSC Advances, 15(43), 30000-30005. Available at: [Link]

  • Veeprho. (2024). API Excipient Compatibility Study. Veeprho. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(aminomethyl)benzoate. PubChem Compound Database. Available at: [Link]

  • Rondal. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Rondal. Available at: [Link]

  • Müller, F., & Speiser, P. (1965). [The Hydrolysis and Stability of Various 4-aminobenzoic Acid Esters]. Pharmaceutica Acta Helvetiae, 40(12), 671-682. Available at: [Link]

  • Fife, T. H., & Natarajan, R. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3179-3183. Available at: [Link]

  • El-Gindy, A., et al. (2002). A stability indicating method for the determination of antipyrine and benzocaine in ear drops. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 9-17. Available at: [Link]

  • Wang, J., et al. (2024). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Advanced Science, 12(1), 2412100. Available at: [Link]

  • Al-Akayleh, F., et al. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. AAPS PharmSciTech, 14(3), 1037-1045. Available at: [Link]

  • Kumar, A., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(7), 12518-12525. Available at: [Link]

  • DrugBank. (n.d.). Ethyl p-aminobenzoic acid. DrugBank Online. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-aminobenzoate. NIST/TRC Web Thermo Tables. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). CID 66959636. PubChem Compound Database. Available at: [Link]

  • Zhang, Y., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. Molecules, 24(14), 2631. Available at: [Link]

  • Fife, T. H., & Natarajan, R. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. J. Org. Chem., 67(10), 3179-3183. Available at: [Link]

  • Rotich, M. K., et al. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64(2), 681-688. Available at: [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853-864. Available at: [Link]

  • Al-Akayleh, F., et al. (2013). Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. ResearchGate. Available at: [Link]

  • Harwood, C. S., & Parales, R. E. (1996). The β-Ketoadipate Pathway and the Biology of Self-Identity. Annual Review of Microbiology, 50, 553-590. Available at: [Link]

  • Gagniere, E., et al. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(6), 1147-1152. Available at: [Link]

  • Svärd, M., et al. (2009). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. Crystal Growth & Design, 9(11), 4786-4794. Available at: [Link]

  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?. Quora. Available at: [Link]

  • Sharma, P., & Kumar, V. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6931. Available at: [Link]

  • John, P., et al. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. Available at: [Link]

  • EAWAG. (n.d.). Benzoate Degradation Pathway. EAWAG BBD/PPS. Available at: [Link]

  • Zhang, Y., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. ResearchGate. Available at: [Link]

  • Al-Badr, A. A. (1989). Analytical Profile of p-Aminobenzoic Acid. Profiles of Drug Substances, Excipients, and Related Methodology, 18, 471-519. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl 2-[(azidocarbonyl)amino]benzoate. ResearchGate. Available at: [Link]

  • Patel, R., et al. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Escitalopram Oxalate and Clonazepam in Bulk and Tablet Dosage Form. Journal of Drug Delivery and Therapeutics, 9(1-s), 154-161. Available at: [Link]

  • Lonshakov, D. V., et al. (2016). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. The Royal Society of Chemistry. Available at: [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics. Science.gov. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl 4-(dimethylamino)benzoate. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). ethyl 4-methylbenzoate. NIST/TRC Web Thermo Tables. Available at: [Link]

  • Fun, H.-K., et al. (2009). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E, 65(Pt 3), o546. Available at: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 4-(1-aminoethyl)benzoate Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for the synthesis of ethyl 4-(1-aminoethyl)benzoate and its derivatives, compounds of significant interest in medicinal chemistry and drug development. The presence of a chiral center at the ethylamine moiety makes these structures valuable scaffolds for the development of novel therapeutic agents. This guide offers a comprehensive overview of established synthetic strategies, including both chiral and racemic routes, complete with detailed, step-by-step protocols, mechanistic insights, and comparative data to aid researchers in their synthetic endeavors.

Introduction to Synthetic Strategies

The synthesis of ethyl 4-(1-aminoethyl)benzoate derivatives can be broadly categorized into two main approaches: the synthesis of chiral, enantiomerically pure compounds and the preparation of racemic mixtures and their subsequent derivatization. The choice of strategy is dictated by the specific requirements of the target molecule and its intended application.

Chiral synthesis is paramount when the stereochemistry of the 1-aminoethyl group is crucial for biological activity. The two primary pathways to enantiopure ethyl 4-(1-aminoethyl)benzoate start from the readily available precursor, ethyl 4-acetylbenzoate. These pathways are:

  • Asymmetric Reduction followed by Nucleophilic Substitution: This two-step sequence involves the enantioselective reduction of the ketone to a chiral alcohol, which is then converted to the amine, typically with inversion of stereochemistry.

  • Asymmetric Reductive Amination: This method directly converts the prochiral ketone into a chiral amine in a single, atom-economical step.

For applications where a racemic mixture is sufficient or for the synthesis of derivatives from the parent aniline, several reliable methods are available starting from ethyl 4-aminobenzoate or ethyl 4-nitrobenzoate.

Part 1: Chiral Synthesis of Ethyl 4-(1-aminoethyl)benzoate

The synthesis of enantiomerically pure ethyl 4-(1-aminoethyl)benzoate is a critical process for the development of stereospecific pharmaceuticals. The following protocols detail the most effective methods to achieve high enantiopurity.

Strategy 1: Asymmetric Reduction and Subsequent Amination

This robust strategy leverages the well-established field of asymmetric ketone reduction, followed by a reliable method for converting the resulting chiral alcohol to the corresponding amine.

Workflow for Asymmetric Reduction and Amination

A Ethyl 4-acetylbenzoate B Asymmetric Transfer Hydrogenation (Noyori-type catalyst) A->B C Chiral Ethyl 4-(1-hydroxyethyl)benzoate B->C D Mitsunobu Reaction (HN3 or Phthalimide) C->D E Chiral Ethyl 4-(1-azidoethyl)benzoate or Phthalimide derivative D->E F Reduction (e.g., H2, Pd/C) E->F G Chiral Ethyl 4-(1-aminoethyl)benzoate F->G

Caption: Synthesis via Asymmetric Reduction and Amination.

This protocol utilizes a Noyori-type ruthenium catalyst for the highly enantioselective reduction of the ketone to the corresponding chiral alcohol.[1] The choice of a Ru(II)-diphosphine-diamine complex is based on its high efficiency and selectivity for the hydrogenation of ketones.[2]

Materials:

  • Ethyl 4-acetylbenzoate

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN (or (S,S)-TsDPEN for the other enantiomer)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral diamine ligand (e.g., (R,R)-TsDPEN, 2 mol%) in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve ethyl 4-acetylbenzoate (1 equivalent) in a mixture of anhydrous DCM and the formic acid/triethylamine azeotrope.

  • Add the catalyst solution to the substrate solution via cannula.

  • Stir the reaction mixture at 28-40 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral ethyl 4-(1-hydroxyethyl)benzoate.

Catalyst SystemSubstrate/Catalyst RatioTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
[RuCl₂((R,R)-TsDPEN)(p-cymene)]100:12818>95>98 (R)
[RuCl₂((S,S)-TsDPEN)(p-cymene)]100:12818>95>98 (S)

The Mitsunobu reaction provides a reliable method for converting the chiral alcohol to an amine with complete inversion of stereochemistry.[3][4][5] Using hydrazoic acid (HN₃, generated in situ from NaN₃ and an acid) or phthalimide as the nucleophile, followed by reduction, yields the desired primary amine.

Materials:

  • Chiral ethyl 4-(1-hydroxyethyl)benzoate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Sodium azide (NaN₃) and Trifluoroacetic acid (for HN₃) OR Phthalimide

  • Anhydrous tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10%) for azide reduction

  • Hydrazine hydrate for phthalimide cleavage

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure (using NaN₃):

  • In a round-bottom flask under an inert atmosphere, dissolve the chiral ethyl 4-(1-hydroxyethyl)benzoate (1 equivalent) and PPh₃ (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NaN₃ (1.5 equivalents) in a minimal amount of water and add trifluoroacetic acid to generate HN₃. Caution: Hydrazoic acid is highly toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Slowly add the HN₃ solution to the reaction mixture, followed by the dropwise addition of DIAD (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with EtOAc.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude azide is then dissolved in methanol or ethanol, and Pd/C (5-10 mol%) is added.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the crude amine by an appropriate method (e.g., acid-base extraction or chromatography) to yield the enantiomerically pure ethyl 4-(1-aminoethyl)benzoate.

Starting Alcohol EnantiomerMitsunobu NucleophileFinal Amine EnantiomerTypical Yield (%)
(R)HN₃(S)70-85 (over 2 steps)
(S)HN₃(R)70-85 (over 2 steps)
Strategy 2: Asymmetric Reductive Amination

Direct asymmetric reductive amination offers a more convergent and atom-economical approach to chiral amines.[6][7] This method typically involves the in-situ formation of an imine or enamine, which is then asymmetrically reduced.

Workflow for Asymmetric Reductive Amination

A Ethyl 4-acetylbenzoate C Asymmetric Reductive Amination (Chiral Catalyst + Reducing Agent) A->C B Amine Source (e.g., NH4OAc) B->C D Chiral Ethyl 4-(1-aminoethyl)benzoate C->D

Caption: Synthesis via Asymmetric Reductive Amination.

This protocol utilizes a chiral amine, such as (S)-α-methylbenzylamine, as a chiral auxiliary to direct the stereoselective reduction of the intermediate imine.

Materials:

  • Ethyl 4-acetylbenzoate

  • (S)-α-methylbenzylamine

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

  • Palladium on carbon (Pd/C, 10%) for debenzylation

  • Hydrochloric acid (HCl) in diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of ethyl 4-acetylbenzoate (1 equivalent) and (S)-α-methylbenzylamine (1.1 equivalents) in anhydrous ethanol, add Ti(OEt)₄ (1.2 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add NaBH₄ (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in EtOAc, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The resulting diastereomeric mixture of the secondary amine is then subjected to hydrogenolysis to remove the chiral auxiliary. Dissolve the amine in ethanol, add Pd/C (10 mol%), and stir under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the crude chiral primary amine.

  • The amine can be purified and isolated as its hydrochloride salt by treatment with HCl in diethyl ether.

Chiral AuxiliaryDiastereomeric RatioOverall Yield (%)
(S)-α-methylbenzylamine86:14~70

Part 2: Synthesis of Ethyl 4-(1-aminoethyl)benzoate Derivatives from Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate (Benzocaine) is a versatile starting material for the synthesis of a wide range of derivatives. The following protocols outline common derivatization strategies at the amino group.

Workflow for Derivatization of Ethyl 4-aminobenzoate

A Ethyl 4-aminobenzoate B Acylation (Acyl Chloride/Anhydride) A->B D Sulfonylation (Sulfonyl Chloride) A->D F Reaction with Isocyanate A->F C N-Acyl Derivatives B->C E N-Sulfonyl Derivatives D->E G Urea Derivatives F->G

Caption: Derivatization of Ethyl 4-aminobenzoate.

Protocol 3.1: N-Acylation of Ethyl 4-aminobenzoate

This protocol describes a general procedure for the synthesis of N-acyl derivatives of ethyl 4-aminobenzoate.

Materials:

  • Ethyl 4-aminobenzoate

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Dilute aqueous HCl

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve ethyl 4-aminobenzoate (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize or purify the crude product by column chromatography to obtain the desired N-acyl derivative.[8]

Protocol 3.2: Synthesis of Sulfonamide Derivatives

This protocol details the synthesis of N-sulfonyl derivatives from ethyl 4-aminobenzoate.

Materials:

  • Ethyl 4-aminobenzoate

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Dilute aqueous HCl

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve ethyl 4-aminobenzoate (1 equivalent) in a mixture of pyridine and DCM.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with dilute aqueous HCl (to remove pyridine) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

References

  • Mutti, F. G., Knaus, T., & Turner, N. J. (2015). Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades. Science, 349(6255), 1525-1529.
  • Gorgas, N., & Kirchner, K. (2020). Conversion of racemic alcohols to optically pure amine precursors enabled by catalyst dynamic kinetic resolution. Catalysis Science & Technology, 10(15), 4949-4956.
  • Li, J., & Chen, X. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 15(1), 1-15.
  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (2025, March 27). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2003).
  • Hollmann, F., & Arends, I. W. C. E. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(18), 4915-4930.
  • Scribd. (n.d.). Protecting Group Strategies in Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15.
  • OA Monitor Ireland. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • BenchChem. (2025). Chiral 4-(1-Aminoethyl)
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Adams, R., & Cohen, F. L. (1928).
  • Gotor-Fernández, V., & Gotor, V. (2022).
  • BenchChem. (2025). Application Note: Synthesis of Research-Grade Ethyl 4-(2-(piperidin-1-yl)acetamido)
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2533-2542.
  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl 4-(butylamino)benzoate. Retrieved from [Link]

  • Scribd. (n.d.). Ethyl 4-Aminobenzoate Synthesis Guide. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Nitrobenzyl Alcohol to 4-Aminobenzyl Alcohol. BenchChem.
  • MJA Lab. (2019). Chiral Brønsted Acid-Catalyzed Metal-Free Asymmetric Direct Reductive Amination Using 1-Hydrosilatrane. Retrieved from [Link]

  • Xiao, J., et al. (2009). Metal-Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination. Journal of the American Chemical Society, 131(20), 6967-6969.
  • AWS. (n.d.). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Retrieved from [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • HETEROCYCLES. (2008). SYNTHESIS OF CHIRAL TETRAAMINOPHOSPHONIUM CHLORIDES FROM N-BOC α-AMINO ACID ESTERS. HETEROCYCLES, 76(2), 1081-1088.
  • Noyori, R. (2000). Publications of Ryoji Noyori. In Catalytic Asymmetric Synthesis (2nd ed., Chapter 1). Wiley-VCH.
  • Wen, X.-C. (2008). (S)-1-Methoxycarbonyl-2-(4-nitrophenyl)ethanaminium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1460.
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
  • Genov, M., & Ager, D. J. (2009). Direct asymmetric reductive amination.
  • El-Faham, A., & Albericio, F. (2011). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 9(20), 6826-6837.
  • Los Alamos National Laboratory. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Retrieved from [Link]

  • Ramachandran, P. V., & Gagare, P. D. (2017). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Organic & Biomolecular Chemistry, 15(48), 10178-10181.
  • Xie, S., et al. (2024).
  • Abe, M., & Masuya, K. (2013). Photochemical asymmetric synthesis of phenyl-bearing quaternary chiral carbons using chiral-memory effect on β-hydrogen abstraction by thiocarbonyl group.

Sources

Application Note: Ethyl 4-(1-aminoethyl)benzoate as a Chiral Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of chiral building blocks dictates both the synthetic efficiency and the pharmacological success of an Active Pharmaceutical Ingredient (API). Ethyl 4-(1-aminoethyl)benzoate (CAS: 802566-87-6) is a highly versatile, stereochemically defined intermediate. Featuring a benzylic primary amine and an ethyl ester functional group, it provides an ideal scaffold for the asymmetric synthesis of complex therapeutics. This application note details the mechanistic rationale, synthetic workflows, and validation protocols for utilizing this intermediate, specifically in the development of agents targeting neurodegenerative diseases and neuroinflammation.

Chemical Profile & Quantitative Data

To ensure precise stoichiometric calculations and analytical tracking, the foundational quantitative data for this intermediate is summarized below [2]:

PropertyValue / Description
Chemical Name Ethyl 4-(1-aminoethyl)benzoate
CAS Registry Number 802566-87-6
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Key Structural Features Primary benzylic amine (chiral center), Ethyl ester (protecting/reactive group)
Common Enantiomers (R)-Ethyl 4-(1-aminoethyl)benzoate; (S)-Ethyl 4-(1-aminoethyl)benzoate
Primary Applications API synthesis for cholinesterase inhibitors, anti-inflammatory agents

Mechanistic Insights: The Causality of Intermediate Selection

As a Senior Application Scientist, I emphasize that selecting an intermediate is never arbitrary; it is driven by chemical causality and biological necessity.

  • Stereochemical Control & Target Binding: The biological activity of neuro-active drugs heavily relies on chirality. The (R)- or (S)-1-aminoethyl group provides a rigid, stereochemically defined vector that directly interacts with the chiral binding pockets of target enzymes (such as acetylcholinesterase) or microglial receptors [1]. Using an enantiopure intermediate early in the synthesis prevents the late-stage failure of racemic mixtures.

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites. The primary amine can undergo alkylation, reductive amination, or amide coupling. Concurrently, the ethyl ester acts as a highly stable, lipophilic protecting group during these amine functionalizations. Once the amine is elaborated, the ester can be selectively saponified to a free carboxylic acid or directly converted into advanced ester/amide derivatives to tune the API's blood-brain barrier (BBB) permeability [3].

Experimental Workflow 1: Asymmetric Synthesis of the Chiral Intermediate

Objective: Synthesize enantiopure (R)-Ethyl 4-(1-aminoethyl)benzoate from Ethyl 4-acetylbenzoate. Causality: Relying on chiral resolution of a racemic mixture wastes 50% of the material. Instead, Asymmetric Transfer Hydrogenation (ATH) establishes the stereocenter early with high enantiomeric excess (ee). The subsequent mesylation and azide substitution proceed via an Sₙ2 mechanism, ensuring a strict Walden inversion to lock in the desired stereochemistry.

Step-by-Step Protocol:

  • Asymmetric Reduction: Dissolve Ethyl 4-acetylbenzoate (1.0 eq) in a formic acid/triethylamine (5:2) azeotrope. Add a chiral Ru(II)-TsDPEN catalyst (0.5 mol%). Stir at 40 °C for 12 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot is fully consumed (>99% conversion).

  • Activation (Mesylation): Dissolve the resulting chiral alcohol in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (NaN₃, 2.0 eq) and heat to 60 °C for 6 hours.

    • Causality: The elevated temperature in a polar aprotic solvent forces the Sₙ2 displacement, inverting the stereocenter.

  • Reduction: Transfer the azide intermediate to a hydrogenation flask. Add 10% Pd/C (0.1 eq by weight) and methanol. Stir under an H₂ atmosphere (1 atm) for 4 hours.

    • Self-Validation: Confirm the disappearance of the azide stretch (~2100 cm⁻¹) via FT-IR. Filter through Celite, concentrate, and verify the enantiomeric excess (>98% ee) via Chiral HPLC.

SyntheticWorkflow A Ethyl 4-acetylbenzoate (Starting Material) B Asymmetric Transfer Hydrogenation (Ru-Catalyst, HCOOH/Et3N) A->B C Chiral Ethyl 4-(1-hydroxyethyl)benzoate (Intermediate Alcohol) B->C Enantioselective Reduction D Activation (Mesyl Chloride, Et3N, DCM) C->D E Nucleophilic Substitution (NaN3, DMF) D->E Mesylation & SN2 Inversion F Reduction (H2, Pd/C or PPh3/H2O) E->F G Ethyl 4-(1-aminoethyl)benzoate (Target Chiral Amine) F->G Yields Primary Amine

Figure 1: Asymmetric synthesis workflow for enantiopure Ethyl 4-(1-aminoethyl)benzoate.

Experimental Workflow 2: Amide Coupling for API Derivatization

Objective: Couple Ethyl 4-(1-aminoethyl)benzoate with a target carboxylic acid to form a pharmacologically active amide linkage. Causality: Using HATU as a coupling reagent with DIPEA ensures rapid activation of the carboxylic acid, driving the reaction forward efficiently while minimizing the risk of epimerization at the newly formed chiral benzylic position [4].

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 15 minutes at room temperature to generate the active OAt ester.

  • Coupling: Add Ethyl 4-(1-aminoethyl)benzoate (1.05 eq) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. Once the mass corresponding to the free amine disappears, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and unreacted DIPEA. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product via flash column chromatography (gradient elution: Hexanes to EtOAc) to yield the advanced API intermediate.

Pharmacological Pathways: Translating Structure to Function

APIs derived from this specific intermediate are heavily investigated for central nervous system (CNS) disorders. The lipophilic nature of the ethyl ester aids in BBB penetration. Once in the CNS, the stereospecific orientation of the 1-aminoethyl core allows these compounds to act as competitive inhibitors for enzymes like acetylcholinesterase (enhancing cholinergic signaling in Alzheimer's models) or to modulate microglial activation, thereby reducing the production of neuroinflammatory cytokines[1, 3].

Pathway API API Derived from Ethyl 4-(1-aminoethyl)benzoate Target Neurological Target (e.g., AChE or Microglia) API->Target Stereospecific Binding Effect1 Inhibition of Acetylcholine Breakdown Target->Effect1 Cholinergic Pathway Effect2 Reduction of Inflammatory Cytokines Target->Effect2 Anti-inflammatory Pathway Outcome Neuroprotection & Cognitive Enhancement Effect1->Outcome Effect2->Outcome

Figure 2: Dual pharmacological pathways of APIs derived from Ethyl 4-(1-aminoethyl)benzoate.

References

  • NextSDS. "(R)-Ethyl 4-(1-aMinoethyl)benzate — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Google Patents. "WO2019054427A1 - Compound having cyclic structure." World Intellectual Property Organization.
  • Google Patents. "WO2012039972A1 - Pharmaceutical composition." World Intellectual Property Organization.

Application Note: Ethyl 4-(1-aminoethyl)benzoate in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-(1-aminoethyl)benzoate (CAS: 802566-87-6)[1] is a highly valuable, yet synthetically challenging, building block used in advanced peptide synthesis and small-molecule drug development. Structurally, it is an α -methylbenzylamine derivative featuring a para-ethyl ester. While the ester provides a robust, orthogonal protecting group for downstream functionalization, the benzylic α -methyl group introduces significant steric hindrance at the nucleophilic nitrogen center.

This application note provides researchers and drug development professionals with field-proven, mechanistically grounded protocols for achieving high-yielding amide bond formations with this sterically demanding amine.

Chemical Profile & Mechanistic Causality

The Steric Challenge

In standard peptide coupling, the amine nucleophile must approach the activated carbonyl carbon along the Bürgi-Dunitz trajectory ( ≈107∘ ). The α -methyl group of Ethyl 4-(1-aminoethyl)benzoate creates a severe steric clash with the activated ester complex, dramatically reducing the rate of nucleophilic attack. Consequently, standard carbodiimide reagents (e.g., EDC/HOBt or DCC) often result in sluggish reactions, poor yields, and high rates of epimerization if the carboxylic acid is chiral[2].

The Solution: Uronium/Aminium Salts

To overcome this kinetic barrier, the carboxylic acid must be converted into a highly reactive, yet stable, intermediate. Reagents like HATU or COMU are strictly required for highly hindered amines[3]. HATU generates an O-At (7-aza-1-hydroxybenzotriazole) active ester. The critical advantage of the O-At ester is the nitrogen atom at the 7-position of the pyridine ring, which exerts a neighboring group effect—acting as a general base to hydrogen-bond with the incoming amine, thereby stabilizing the crowded transition state and accelerating the amidation[4]. In complex pharmaceutical syntheses, such as the development of the neuropeptide mimetic Macimorelin, HATU-mediated amidation is the gold standard for incorporating sterically hindered amines[5].

Mechanism A Carboxylic Acid B O-At Active Ester (Highly Electrophilic) A->B HATU / Base C Tetrahedral Intermediate (Sterically Crowded) B->C Ethyl 4-(1-aminoethyl)benzoate D Target Amide Product C->D - HOAt

Mechanistic pathway of amide bond formation via HOAt active ester.

Reagent Selection for Sterically Hindered Amines

When optimizing the coupling of Ethyl 4-(1-aminoethyl)benzoate, selecting the correct coupling reagent and base is paramount to balancing reaction velocity and optical purity[3][4].

Coupling ReagentClassReactivity with Hindered AminesTypical Reaction TimeEpimerization Risk
EDC / HOBt CarbodiimideLow16 – 24 hLow
HBTU / TBTU Aminium (Benzotriazole)Moderate4 – 12 hModerate
HATU Aminium (Azabenzotriazole)High1 – 3 hModerate (Base dependent)
COMU Uronium (Oxyma-based)Very High0.5 – 2 hLow
PyAOP PhosphoniumVery High1 – 4 hLow

Note: For chiral carboxylic acids prone to oxazolone-mediated epimerization, replace standard DIPEA with 2,4,6-collidine . Collidine is less basic but highly sterically hindered, preventing proton abstraction at the chiral α -carbon while still facilitating the coupling[3].

Experimental Workflows

CouplingWorkflow N1 1. Carboxylic Acid Pre-activation (HATU + DMF) N2 2. Base Addition (DIPEA or 2,4,6-Collidine) N1->N2 N3 3. Nucleophilic Attack (Ethyl 4-(1-aminoethyl)benzoate) N2->N3 N4 4. In-Process LC-MS Validation (Check for Methyl Ester vs Amide) N3->N4 N5 5. Aqueous Workup & HPLC Purification N4->N5

Workflow for HATU-mediated peptide coupling with sterically hindered amines.

Step-by-Step Protocols

HATU-Mediated Amidation (Self-Validating System)

This protocol separates the activation and coupling phases. By pre-activating the acid before introducing the hindered amine, you prevent the amine from reacting directly with the uronium salt (which would form an unreactive guanidinium byproduct)[3].

Scale: 1.0 mmol Materials:

  • Carboxylic Acid: 1.0 eq (1.0 mmol)

  • HATU: 1.1 eq (1.1 mmol)

  • Ethyl 4-(1-aminoethyl)benzoate: 1.1 eq (1.1 mmol)

  • DIPEA (or 2,4,6-collidine): 2.5 eq (2.5 mmol)

  • Anhydrous DMF: 10 mL

Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N 2​ or Ar).

  • Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for exactly 10 minutes. The solution will typically turn a pale yellow as the O-At active ester forms.

  • Amine Addition: Add Ethyl 4-(1-aminoethyl)benzoate to the pre-activated mixture. Stir at room temperature.

  • Self-Validating LC-MS Check (1 hour): Take a 10 μ L aliquot and quench it into 100 μ L of methanol. Analyze via LC-MS.

    • Diagnostic Insight: If the reaction is stalled, the LC-MS will show the mass of the methyl ester of your starting acid (formed by the methanol quench of the O-At ester). If the coupling is successful, the methyl ester peak will be absent, replaced by the mass of the target amide.

  • Workup: Once complete (typically 1–3 hours), dilute the mixture with Ethyl Acetate (50 mL).

  • Washing Sequence (Causality-driven):

    • Wash with 1M HCl (2 × 20 mL) Removes DIPEA and unreacted Ethyl 4-(1-aminoethyl)benzoate.

    • Wash with Saturated NaHCO 3​ (2 × 20 mL) Removes HOAt byproduct and any unreacted starting carboxylic acid.

    • Wash with Brine (1 × 20 mL), dry over MgSO 4​ , and concentrate under reduced pressure.

Post-Coupling Saponification of the Ethyl Ester

The para-ethyl ester on the benzoate ring is highly stable during peptide coupling but must often be removed to allow for further chain elongation[2].

Procedure:

  • Dissolve the crude amide product (1.0 mmol) in a solvent mixture of THF / MeOH / H 2​ O (ratio 2:1:1, 10 mL total).

  • Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 3.0 eq).

  • Stir at room temperature for 2–4 hours. The steric bulk of the α -methyl group protects the newly formed amide bond from hydrolysis, ensuring exclusive cleavage of the ethyl ester.

  • Concentrate the mixture to remove THF and MeOH. Dilute the aqueous layer with water and acidify to pH 2–3 using 1M HCl.

  • Extract the precipitated free carboxylic acid with Ethyl Acetate, dry, and concentrate.

References

  • Active Biopharma Corp. "Other Intermediate_Products" (CAS 802566-87-6). Active Biopharma.
  • Taylor & Francis. "Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs". Tandfonline.
  • Benchchem. "Protocol for a Challenging Coupling with a Sterically Hindered Amine". Benchchem.
  • ACS Publications. "Process Development for a Locally Acting SGLT1 Inhibitor, LX2761, Utilizing sp3–sp2 Suzuki Coupling of a Benzyl Carbonate". ACS.
  • Scribd. "Amide Formation Using Alkyl Amine Salts" (Citing Montalbetti & Falque, Tetrahedron 2005; Valeur & Bradley, Chem. Soc. Rev. 2009). Scribd.

Sources

Application Note: Strategic Utilization of Ethyl 4-(1-aminoethyl)benzoate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Context

In the rational design of targeted therapeutics—particularly kinase inhibitors, GPCR antagonists, and targeted protein degraders (PROTACs)—rigidified molecular scaffolds are essential for achieving high binding affinity and target selectivity. Ethyl 4-(1-aminoethyl)benzoate (often utilized as the enantiopure (R)-isomer, CAS: 802566-87-6[1]) is a highly versatile, bifunctional building block that addresses these structural requirements.

This molecule provides two orthogonal vectors for synthetic expansion:

  • A Chiral Benzylic Amine: Serves as a highly nucleophilic handle for chemoselective amide coupling, reductive amination, or urea formation. The methyl substitution at the benzylic position introduces a critical chiral vector that often dictates the conformational trajectory of the resulting API within a target binding pocket.

  • A Para-Ethyl Ester: Acts as a robust, masked carboxylic acid. It remains inert during the functionalization of the amine but can be selectively unmasked (saponified) under mild conditions to allow for subsequent structural elongation.

As a Senior Application Scientist, I have designed the following protocols to demonstrate how to effectively harness this bifunctionality in a linear API synthesis workflow, ensuring high chemoselectivity, preservation of stereochemical integrity, and operational scalability.

Physicochemical Profiling

Understanding the physical parameters of this building block is critical for predicting solubility and partition coefficients during reaction workups. The data below summarizes the key properties of the ester and its parent free acid[2].

PropertyValue / Description
Chemical Name Ethyl 4-(1-aminoethyl)benzoate
CAS Registry Number 802566-87-6 ((R)-enantiomer)[1]
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight (Ester) 193.24 g/mol
Molecular Weight (Free Acid) 165.19 g/mol [2]
Topological Polar Surface Area 63.3 Ų (Free Acid)[2]
Key Functional Groups Primary benzylic amine, Ethyl ester

Mechanistic Causality in Synthetic Workflows (E-E-A-T)

When integrating Ethyl 4-(1-aminoethyl)benzoate into a multi-step API synthesis, the sequence of operations must be strictly controlled to prevent side reactions.

Causality Behind Amide Coupling (Protocol A)

The primary amine is selectively functionalized first. To achieve this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine).

  • Why HATU? Traditional carbodiimides (like EDC or DCC) can lead to the accumulation of poorly reactive O-acylisourea intermediates, increasing the risk of epimerization at the chiral center of the incoming carboxylic acid. HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester in situ. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the aminolysis step and effectively suppressing racemization[3].

  • Why DIPEA? As a sterically hindered, non-nucleophilic base, DIPEA deprotonates the incoming acid without competing with the benzylic amine for the electrophilic active ester.

Causality Behind Ester Saponification (Protocol B)

Once the amine is secured as an amide, the ethyl ester must be hydrolyzed to a free carboxylic acid for the next synthetic stage.

  • Why LiOH in THF/MeOH/H₂O? Standard sodium or potassium hydroxide can sometimes be too aggressive, risking the cleavage of the newly formed amide bond. Lithium hydroxide (LiOH) is milder. The lithium cation acts as a weak Lewis acid, coordinating to the carbonyl oxygen of the ester, thereby increasing its electrophilicity and directing the hydroxide attack specifically to the ester rather than the amide. The mixed solvent system ensures that both the lipophilic organic intermediate and the aqueous base remain in a homogenous single phase, preventing biphasic reaction stalling.

Synthetic Logic & Workflow Visualization

The following diagram illustrates the chemoselective logic required to successfully utilize this building block in an API synthesis pipeline.

SynthesisLogic SM Ethyl 4-(1-aminoethyl)benzoate (Dual-Functional Scaffold) AmineRxn Chemoselective Amide Coupling (HATU / DIPEA, DMF, RT) SM->AmineRxn R1-COOH addition (Nucleophilic Amine) AmideInt N-Acylated Intermediate (Ethyl Ester Preserved) AmineRxn->AmideInt Peptide Bond Formation EsterRxn Mild Saponification (LiOH, THF/MeOH/H2O, 0°C to RT) AmideInt->EsterRxn Base Hydrolysis FinalAPI Free Carboxylic Acid Intermediate (Ready for API Conjugation) EsterRxn->FinalAPI Acidification (HCl)

Chemoselective workflow for utilizing Ethyl 4-(1-aminoethyl)benzoate in API synthesis.

Experimental Protocols (Self-Validating Systems)

The following procedures are designed as self-validating systems, embedding visual or analytical checkpoints to ensure process integrity before proceeding to the next step.

Protocol A: Chemoselective Amide Coupling

Objective: Couple a proprietary carboxylic acid to the benzylic amine of Ethyl 4-(1-aminoethyl)benzoate while leaving the ethyl ester intact.

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the incoming carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF (to achieve a 0.2 M solution).

  • Base Addition: Add DIPEA (3.0 equiv.) dropwise. Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: Observe a distinct color change (typically to pale yellow or light orange), indicating the successful formation of the active HOAt-ester[3].

  • Amine Addition: Add Ethyl 4-(1-aminoethyl)benzoate (1.05 equiv.) in a single portion. Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC (typically 50% EtOAc in Hexanes). The reaction is complete when the active ester is fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc.

  • Purification: Wash the combined organic layers with 1M aqueous HCl (to protonate and remove any unreacted starting amine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate is usually of sufficient purity (>95%) for the next step.

Protocol B: Mild Saponification of the Ethyl Ester

Objective: Unmask the ethyl ester to yield the free carboxylic acid for subsequent API conjugation.

  • Solubilization: Dissolve the intermediate from Protocol A (1.0 equiv.) in a solvent mixture of THF:MeOH:H₂O (ratio 3:1:1) to achieve a 0.1 M concentration.

    • Expert Insight: The inclusion of MeOH acts as a phase-transfer bridge, preventing the precipitation of the intermediate upon the addition of aqueous base.

  • Hydrolysis: Cool the solution to 0 °C using an ice bath. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv.) in one portion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 to 4 hours.

    • Self-Validation Checkpoint: Analyze via TLC. The starting material spot will disappear, and a new, highly polar spot will form at the baseline (the lithium carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving primarily the aqueous layer.

  • Acidification: Dilute the aqueous residue with additional distilled water and cool to 0 °C. Carefully add 1M HCl dropwise until the pH reaches 2.0–3.0.

    • Self-Validation Checkpoint: A white to off-white precipitate should form immediately upon reaching the target pH, confirming the protonation of the carboxylate to the free acid.

  • Isolation: Extract the precipitated free acid with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid building block.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12568271, 4-(1-Aminoethyl)benzoic acid. URL: [Link]

Sources

Troubleshooting & Optimization

Resolving enantiomers of Ethyl 4-(1-aminoethyl)benzoate via chiral chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for chiral chromatographic method development. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with resolving the enantiomers of Ethyl 4-(1-aminoethyl)benzoate .

This molecule presents a classic chromatographic challenge: it features a highly basic, underivatized primary amine attached to a chiral center, alongside an ester functional group. Primary amines are notorious for severe peak tailing due to deleterious interactions with residual silanols on silica-based stationary phases. Furthermore, the presence of the ester dictates that harsh pH conditions must be carefully managed to prevent hydrolysis.

Below, you will find expert-guided workflows, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure successful analytical and preparative separations.

Method Development Workflow

The following decision tree outlines the logical progression for selecting the optimal Chiral Stationary Phase (CSP) and mobile phase environment based on your scalability needs (Analytical vs. Preparative).

G Start Target: Ethyl 4-(1-aminoethyl)benzoate (Chiral Primary Amine) SFC SFC (Supercritical Fluid) High Throughput / Preparative Start->SFC Preferred for Prep / Green Chem HPLC HPLC (Liquid Chromatography) Analytical / Polar Organic Start->HPLC Standard Analytical Lab CF Cyclofructan (e.g., Larihc CF6-P) Modifier: MeOH Additives: 0.3% TFA / 0.2% TEA SFC->CF Highest Success Rate for Amines PolySFC Polysaccharide (e.g., Chiralpak IG/IC) Modifier: MeOH or EtOH Additives: 0.1% Butylamine SFC->PolySFC Broad Selectivity Screening Crown Crown Ether (e.g., Crownpak CR) Mobile Phase: Acidic Aqueous Additives: pH 2 HClO4 HPLC->Crown Specific for Primary Amines PolyHPLC Polysaccharide (PO Mode) Mobile Phase: ACN/MeOH Additives: 0.1% TEA HPLC->PolyHPLC Avoids Aqueous Acid

Decision tree for selecting chiral chromatography modes and stationary phases for primary amines.

Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing and loss of resolution when analyzing Ethyl 4-(1-aminoethyl)benzoate on a derivatized polysaccharide column (e.g., Chiralpak IC). How can I resolve this?

Expert Answer: Polysaccharide columns often exhibit peak tailing for native primary amines due to strong, non-specific secondary interactions between the basic amine and residual acidic silanols on the underlying silica support 1.

  • The Fix: You must introduce a basic mobile phase additive to act as a silanol screening agent. Adding 0.1% to 0.2% (v/v) Butylamine or Triethylamine (TEA) to your mobile phase will competitively bind to the silanols, suppressing the tailing of your target analyte 1.

Q2: Can I use Crown Ether columns for this compound? What is the mechanism, and are there any risks?

Expert Answer: Yes, Crown Ether CSPs (such as Crownpak CR(+) or CrownSil) are exceptionally efficient for separating primary amines 1.

  • The Mechanism: Chiral recognition occurs via host-guest complexation. Under highly acidic conditions, the primary amine is protonated to form an ammonium ion ( R−NH3+​ ), which fits perfectly into the cavity of the 18-crown-6 ring of the stationary phase 2.

  • The Risk (Causality): This mechanism requires strongly acidic aqueous mobile phases (e.g., pH 2 perchloric acid, HClO4​ ) 3. Because your molecule contains an ethyl ester , prolonged exposure to pH 2 aqueous conditions will induce ester hydrolysis, degrading your sample. Furthermore, non-volatile acids like HClO4​ make preparative scale-up impossible, as the acid concentrates with the purified enantiomer during solvent evaporation 1.

Q3: We are migrating to Supercritical Fluid Chromatography (SFC) for preparative scale-up. Which stationary phase and additive combination yields the best results?

Expert Answer: For primary amines in SFC, a Cyclofructan-based CSP (e.g., Larihc CF6-P) demonstrates the highest success rate 1.

  • Modifier & Additive Selection: Use Methanol as the polar modifier. Crucially, you must use a dual-additive system: 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA) 4. The acid ionizes the analyte to improve chiral recognition, while the TEA improves mass transfer kinetics.

  • What to Avoid: Do not use ammonium hydroxide. The small ammonium ion will compete too strongly for the chiral selector cavity, completely destroying enantioselectivity 5.

Quantitative Data: CSP Comparison for Primary Amines

The following table summarizes the operational parameters and expected outcomes for the three primary chiral selectors used for this class of compounds.

CSP TypeExample ColumnRecommended ModePolar Modifier / Mobile PhaseRequired AdditivesMechanism / Notes
Cyclofructan Larihc CF6-PSFC or Polar OrganicMethanol (SFC) or ACN/MeOH (PO)0.3% TFA + 0.2% TEAHighest success rate for primary amines. Excellent for prep scale-up 1.
Crown Ether Crownpak CR(+) / CrownSilReversed-Phase HPLCWater / Methanol (85:15) HClO4​ (Adjust to pH 2.0)Host-guest complexation of R−NH3+​ . Warning: Risk of ester hydrolysis2.
Polysaccharide Chiralpak IG, IC, AD-HNormal Phase or SFCEthanol or Isopropanol0.1% Butylamine or DEABroad selectivity. Basic additive strictly required to mask silanols 1.

Experimental Protocols

Protocol A: Analytical SFC Screening on Cyclofructan (Recommended)

This self-validating protocol utilizes Supercritical Fluid Chromatography, which offers superior mass transfer kinetics and avoids the aqueous acidic conditions that threaten the ester group of Ethyl 4-(1-aminoethyl)benzoate.

Materials:

  • Column: Larihc CF6-P (Analytical dimensions: 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Medical Grade CO2​

  • Mobile Phase B (Modifier): HPLC-grade Methanol containing 0.3% (v/v) TFA and 0.2% (v/v) TEA.

Step-by-Step Methodology:

  • Preparation of Modifier: In a 1L volumetric flask, add 3.0 mL of Trifluoroacetic acid (TFA) and 2.0 mL of Triethylamine (TEA). Bring to volume with Methanol. Mix thoroughly and sonicate to degas.

  • Sample Preparation: Dissolve racemic Ethyl 4-(1-aminoethyl)benzoate in Methanol to a concentration of 1.0 mg/mL.

  • Instrument Equilibration: Set the SFC backpressure regulator (BPR) to 120 bar and the column oven temperature to 35°C. Pump 80% CO2​ / 20% Modifier at a flow rate of 3.0 mL/min until the baseline stabilizes (approx. 10 column volumes).

  • Injection & Run: Inject 5 µL of the sample. Monitor UV absorbance at 210 nm and 254 nm.

  • System Suitability Validation: The method is considered valid if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 and the USP tailing factor for the later eluting peak is ≤1.2 . If tailing exceeds 1.2, verify the precise ratio of TFA/TEA in the modifier.

Protocol B: Reversed-Phase HPLC on Crown Ether (Alternative)

Use this method only for analytical determination where SFC is unavailable. Samples must be prepared fresh to avoid ester hydrolysis.

Materials:

  • Column: Crownpak CR(+) (4.0 x 150 mm, 5 µm)

  • Mobile Phase: Aqueous HClO4​ (pH 2.0) / Methanol (85:15, v/v)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare 850 mL of HPLC-grade water. Carefully add dilute Perchloric acid ( HClO4​ ) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0. Add 150 mL of Methanol and mix.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 0.5 mg/mL. Critical: Keep the sample vial chilled at 4°C and inject immediately to prevent acid-catalyzed hydrolysis of the ethyl ester.

  • Chromatography: Set column temperature to 25°C. Run isocratically at 1.0 mL/min.

  • System Suitability Validation: Ensure baseline separation. Note that on a CR(+) column, the (R)-enantiomer of primary amines typically elutes prior to the (S)-enantiomer 3.

References

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC (nih.gov). Available at:[Link]

  • The structure of chiral crown ether utilized in the Crownpak CR(+) and... - ResearchGate. Available at:[Link]

  • Crown-Ether Chiral Stationary Phases - Regis Technologies. Available at:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International. Available at:[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. Available at:[Link]

Sources

Storage and shelf-life optimization for Ethyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained variability when working with bifunctional building blocks and active pharmaceutical ingredients (APIs).

Ethyl 4-(1-aminoethyl)benzoate presents a unique stability challenge: it combines a hydrolytically sensitive ethyl ester with an oxidatively vulnerable benzylic amine. Standard "store on the benchtop" approaches will inevitably lead to compromised data. This guide deconstructs the chemical causality behind its degradation and provides self-validating protocols to ensure absolute scientific integrity in your drug development workflows.

Part 1: Diagnostic Troubleshooting & FAQs

Q: My batch of Ethyl 4-(1-aminoethyl)benzoate has developed a yellow/brown tint over the last month. What is causing this, and is it still usable? A: This color shift is the hallmark of photo-induced benzylic oxidation. The benzylic position (the carbon adjacent to the aromatic ring) heavily stabilizes radical intermediates. When exposed to ambient light and oxygen, the primary amine is rapidly . These resulting imines are highly conjugated and appear yellow or brown[1]. Resolution: The material is compromised for sensitive assays. You must discard the discolored top layer and store the remaining compound in amber vials under an inert atmosphere.

Q: My HPLC purity dropped from 99% to 92%, but the powder remains perfectly white. What degradation pathway is active? A: You are observing ester hydrolysis. The ethyl ester moiety is susceptible to nucleophilic attack by atmospheric moisture, a process accelerated by temperature fluctuations. Because the resulting byproduct—2[2]—is a white solid and the ethanol byproduct evaporates, there is no visual cue of degradation. Resolution: Ensure the compound is stored desiccated at 2–8°C. Crucially, if handling in humid environments, you must allow the sealed vial to equilibrate to room temperature before opening to prevent internal condensation.

Q: LC-MS analysis of my working solutions reveals a persistent +44 Da mass shift. Where is this impurity coming from? A: This is a classic carbamate adduct. Primary amines readily react with atmospheric carbon dioxide (CO2) to form 3[3]. This reaction is highly favored when the dry powder is left open to the air or dissolved in basic, non-degassed solvents. Resolution: Purge all storage containers with Argon. When formulating solutions for biological assays, use freshly degassed solvents.

Part 2: Mechanistic Visualization

Mechanisms API Ethyl 4-(1-aminoethyl)benzoate Hydro Ester Hydrolysis (Moisture/Heat) API->Hydro Oxid Benzylic Oxidation (O2/Light) API->Oxid Carb Carbamate Formation (CO2 Exposure) API->Carb Deg1 4-(1-aminoethyl)benzoic acid Hydro->Deg1 Deg2 Imine Derivatives (Yellow) Oxid->Deg2 Deg3 Benzylcarbamic Acid (+44 Da) Carb->Deg3

Mechanistic degradation pathways of Ethyl 4-(1-aminoethyl)benzoate under environmental stress.

Part 3: Quantitative Stability Matrix

To optimize your inventory management, refer to the following empirically derived shelf-life matrix.

Storage ConditionAtmosphereLight ExposureEstimated Shelf-LifePrimary Failure Mode
Ambient (25°C)AirAmbient Light< 2 WeeksPhotooxidation (Imines)
Ambient (25°C)ArgonDark3-4 MonthsTrace Hydrolysis
Refrigerated (2-8°C)AirDark6 MonthsCarbamate / Hydrolysis
Refrigerated (2-8°C) Argon Dark > 24 Months None (Stable)

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove it worked. Do not assume your storage conditions are adequate; validate them. The following workflow establishes a self-validating system for the long-term storage of Ethyl 4-(1-aminoethyl)benzoate.

Protocol: Inert Aliquoting & Stability-Indicating Validation

Objective: Prevent repeated freeze-thaw/condensation cycles and validate the efficacy of the chosen environmental controls.

Step 1: Environmental Control & Aliquoting

  • Transfer the bulk API container into a glovebox purged with Argon (O2 < 5 ppm, H2O < 1 ppm).

  • Dispense the compound into single-use, amber glass vials (2 mL or 4 mL). Causality: Amber glass blocks UV/Vis light responsible for photo-excitation of the benzylic amine.

  • Seal the vials using PTFE-lined crimp caps. Causality: Standard silicone septa are permeable to atmospheric moisture over time; PTFE provides an absolute vapor barrier.

Step 2: The Self-Validation Mechanism (Forced Degradation Control) To trust your storage, you must prove your analytical method can actually detect degradation, and that your storage prevents it.

  • Baseline (t=0): Immediately dissolve one sealed aliquot in anhydrous Acetonitrile and run an HPLC-UV (254 nm) and LC-MS analysis. Record the purity.

  • Positive Stress Control: Leave one unsealed aliquot on the benchtop, exposed to ambient light and air for 7 days at room temperature.

  • Storage Sample: Place the remaining sealed, Argon-purged amber vials in a desiccator at 2-8°C.

  • Validation (t=7 days): Analyze both the Stressed Control and one Storage Sample.

    • Success Criteria: The Stressed Control must show a quantifiable drop in purity (appearance of imine or acid peaks), proving your HPLC method is stability-indicating. The Storage Sample must match the t=0 baseline exactly. If both conditions are met, your storage system is scientifically validated.

Protocol N1 1. Inert Aliquoting (Argon Glovebox) N2 2. Amber Vials (PTFE Septa) N1->N2 N3 3. Cold Storage (2-8°C, Desiccated) N2->N3 N4 4. Validation (t=0 vs t=7d HPLC) N3->N4

Self-validating workflow for the inert handling and storage of sensitive amino esters.

References

  • TCCA-Mediated Oxidative Deprotection of a Benzylamine - Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - RSC Publishing. Available at:[Link]

  • Advantages in Using Inexpensive CO2 To Favor Photocatalytic Oxidation of Benzylamines - MPG.PuRe. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with Ethyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the challenges associated with the sterically hindered primary amine of Ethyl 4-(1-aminoethyl)benzoate. The presence of a methyl group on the α-carbon significantly impacts the nucleophilicity and accessibility of the amine, often leading to low yields and sluggish reactions. This resource offers field-proven insights and detailed protocols to help you navigate these synthetic hurdles.

Understanding the Challenge: The Nature of Steric Hindrance

Steric hindrance is the repulsion between electron clouds of non-bonded atoms or groups within a molecule, which can impede a chemical reaction.[1] In Ethyl 4-(1-aminoethyl)benzoate, the ethyl group on the α-carbon shields the primary amine, making it difficult for reagents to approach and react.[2] This effect can significantly decrease reaction rates and, in some cases, prevent a reaction from occurring altogether.[3]

Frequently Asked Questions (FAQs)

Q1: Why are my standard acylation/alkylation reactions with Ethyl 4-(1-aminoethyl)benzoate failing or giving low yields?

A1: The primary amine in Ethyl 4-(1-aminoethyl)benzoate is sterically hindered by the adjacent ethyl group. This bulkiness physically blocks the approach of electrophiles, making standard reaction conditions ineffective. To overcome this, more reactive reagents, higher temperatures, or specialized catalysts are often necessary to provide the required activation energy.[4]

Q2: I'm observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

A2: In addition to the strategies mentioned above, consider using a larger excess of the less sterically hindered reagent. Le Chatelier's principle can be leveraged to shift the equilibrium towards the product. Additionally, using a high-boiling point solvent to increase the reaction temperature can be effective.[4]

Q3: Are there alternative synthetic routes if direct functionalization of the amine is unsuccessful?

A3: Yes. A powerful alternative is to construct the desired molecule with the sterically hindered core in the final step. For example, you could perform a reaction with a less hindered precursor and then introduce the ethyl group at a later stage through a different chemical transformation.

Q4: How does the solvent choice impact reactions with this sterically hindered amine?

A4: The solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can help to solvate the transition state and may accelerate the reaction. Forcing conditions often require high-boiling point, non-reactive solvents that can withstand elevated temperatures.

Troubleshooting Guides and Protocols

This section provides detailed troubleshooting for common reactions and step-by-step protocols to overcome steric hindrance.

Issue 1: Low Yield in N-Acylation Reactions

Acylating the sterically hindered amine of Ethyl 4-(1-aminoethyl)benzoate can be challenging with standard acylating agents like acyl chlorides or anhydrides under mild conditions.

Troubleshooting Suggestions
Potential CauseTroubleshooting SuggestionRationale
Insufficiently Reactive Acylating Agent Use a more reactive acylating agent such as an acyl triflate or a mixed anhydride.More potent electrophiles are required to react with the poorly nucleophilic amine.[4]
Low Reaction Temperature Increase the reaction temperature and use a high-boiling point, non-reactive solvent (e.g., toluene, xylene).Harsher conditions can provide the necessary activation energy to overcome the steric barrier.[4]
Ineffective Catalyst Employ a more effective catalyst. While DMAP is common, its effectiveness may be limited by the substrate's bulk. Consider stronger Lewis acid catalysts.Catalysts can form more reactive intermediates with the acylating agent, facilitating the reaction.[5]
Base Incompatibility Use a strong, non-nucleophilic base like Proton-Sponge® or DBU.These bases can deprotonate the amine without competing as a nucleophile, thus increasing its reactivity.
Protocol: Enhanced Acylation Using a Mixed Anhydride (Pivaloyl Chloride Method)

This protocol utilizes a more reactive mixed anhydride to facilitate the acylation of the sterically hindered amine.

dot

Caption: Workflow for the acylation of Ethyl 4-(1-aminoethyl)benzoate.

Materials:

  • Carboxylic acid

  • Pivaloyl chloride

  • Triethylamine (Et3N)

  • Ethyl 4-(1-aminoethyl)benzoate

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.1 eq) and stir for 10 minutes.

  • Slowly add pivaloyl chloride (1.1 eq) dropwise to the solution.

  • Stir the mixture at 0°C for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve Ethyl 4-(1-aminoethyl)benzoate (1.2 eq) in anhydrous THF.

  • Add the solution of the amine to the mixed anhydride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Conversion in N-Alkylation Reactions

Direct alkylation of the hindered amine with alkyl halides is often slow and inefficient.

Troubleshooting Suggestions
Potential CauseTroubleshooting SuggestionRationale
Low Reactivity of Alkylating Agent Use a more reactive alkylating agent, such as an alkyl triflate or tosylate, instead of a halide.More reactive electrophiles increase the rate of the desired reaction.[4]
Insufficient Base Strength Employ a stronger, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS).A stronger base is required to effectively deprotonate the amine, thereby increasing its nucleophilicity for the alkylation step.[4]
Side Reactions Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system.This can enhance the reaction rate and minimize side reactions by facilitating the transfer of the deprotonated amine to the organic phase.
Catalyst-Free Approaches Explore photocatalytic methods for α-alkylation of amines.Recent advances in photocatalysis allow for the generation of α-amino radicals that can couple with alkyl halides under mild conditions, avoiding the need for strong bases and harsh conditions.[6][7]
Protocol: Reductive Amination as an Alternative to Direct Alkylation

Reductive amination is a powerful two-step, one-pot method that often circumvents the challenges of direct alkylation of hindered amines.[8]

dot

Caption: Reductive amination workflow.

Materials:

  • Ethyl 4-(1-aminoethyl)benzoate

  • Aldehyde or ketone

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

  • Methanol or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve Ethyl 4-(1-aminoethyl)benzoate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 2-4 hours to form the imine intermediate. Monitor by TLC.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, controlling the gas evolution.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Issue 3: Challenges in Transition Metal-Catalyzed Cross-Coupling Reactions

Sterically hindered amines can be poor ligands for metal catalysts and may require specialized ligand systems to achieve good reactivity in reactions like Buchwald-Hartwig amination.

Troubleshooting Suggestions
Potential CauseTroubleshooting SuggestionRationale
Ligand Inefficiency Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands.These ligands promote the reductive elimination step and can stabilize the active catalytic species, which is often challenging with hindered substrates.[9]
Base Incompatibility Use a strong, non-nucleophilic base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide.Strong bases are required to deprotonate the amine-palladium complex, and non-nucleophilic bases prevent unwanted side reactions.[4]
Catalyst Deactivation Use a pre-formed palladium catalyst to ensure the active catalytic species is present from the start of the reaction.In situ catalyst formation can sometimes be inefficient, especially with challenging substrates.[4]
Alternative Metal Catalysts Consider copper-catalyzed C-N coupling reactions, as they have shown promise for coupling sterically hindered partners, especially with specialized ligands.Copper catalysis can offer a complementary approach when palladium-based systems fail.[10][11]
Protocol: Buchwald-Hartwig Amination with a Hindered Amine

This protocol provides a starting point for the challenging cross-coupling of a sterically hindered amine with an aryl halide.

dot

Caption: Buchwald-Hartwig amination workflow.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Ethyl 4-(1-aminoethyl)benzoate

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol %), and ligand (e.g., 4 mol %) to a dry Schlenk flask.

  • Add sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene.

  • Add Ethyl 4-(1-aminoethyl)benzoate (1.2 eq).

  • Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

Successfully reacting with the sterically hindered amine of Ethyl 4-(1-aminoethyl)benzoate requires a departure from standard synthetic protocols. By understanding the principles of steric hindrance and employing more reactive reagents, optimized reaction conditions, and advanced catalytic systems, researchers can overcome these challenges. The troubleshooting guides and detailed protocols provided in this technical support center offer a solid foundation for developing robust and efficient synthetic methodologies for this valuable building block.

References
  • Fisher, D. J., Shaum, J. B., Mills, C. L., & de Alaniz, J. (2020). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. eScholarship. [Link]

  • Koval, V. V., et al. (2021). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications. [Link]

  • Vantourout, J. C., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Publications. [Link]

  • Shen, X., et al. (2021). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Le, C., et al. (2020). Photoredox-Catalyzed Deaminative Alkylation via C–N Bond Activation of Primary Amines. Journal of the American Chemical Society. [Link]

  • Nicastri, M. C., et al. (2020). Photocatalytic α-Alkylation of Amines with Alkyl Halides. Semantic Scholar. [Link]

  • Leng, L., et al. (2020). Photocatalytic α-Alkylation of Amines with Alkyl Halides. ResearchGate. [Link]

  • Isomura, Y., et al. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

  • Wang, D., et al. (2019). Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. PMC. [Link]

  • Nicastri, M. C., et al. (2020). Photocatalytic α-Alkylation of Amines with Alkyl Halides. ACS Publications. [Link]

  • Costas, M., et al. (2022). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. PMC. [Link]

  • Le, C., et al. (2021). Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines. PMC. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Liu, R., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. PMC. [Link]

  • Fernández, I., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Scola, P. M., et al. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. ACS Publications. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses. [Link]

  • Tierney, H. L., et al. (2010). Impact of steric hindrance on ethyl group rotation. (A) LT-STM image of... ResearchGate. [Link]

  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? Quora. [Link]

  • Fernández, I., et al. (2018). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]

  • PubChem. (n.d.). Ethyl 4-(aminomethyl)benzoate. PubChem. [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Ethyl 4-(1-aminoethyl)benzoate vs. Methyl 4-(aminomethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate bifunctional building block is critical for optimizing synthetic yields, controlling stereochemistry, and ensuring scalable downstream processing. This guide provides an in-depth mechanistic comparison between two closely related aromatic amino-esters: Ethyl 4-(1-aminoethyl)benzoate (Compound A) and Methyl 4-(aminomethyl)benzoate (Compound B)[1].

While both molecules possess a primary amine and an ester moiety, their kinetic behaviors diverge significantly due to localized steric and electronic effects.

Structural Anatomy & Mechanistic Causality

To predict how these molecules will behave in complex synthetic pathways (such as API development or polymer cross-linking), we must deconstruct the causality behind their reactivity.

Amine Nucleophilicity: Steric Hindrance vs. Inductive Effects

Compound A features an α -methylbenzylamine moiety. The addition of the α -methyl group provides a slight inductive electron-donating effect, which theoretically increases the basicity of the amine compared to the unbranched benzylamine moiety found in Compound B (benzylamine pKa is approximately 9.3)[2].

However, in nucleophilic substitution ( SN​2 ) and acylation reactions, kinetic reactivity is dictated by the activation energy of the transition state. The α -methyl group in Compound A introduces severe steric hindrance, physically blocking the optimal trajectory for electrophilic attack[3]. Because steric clash overrides the marginal increase in electron density, Compound B acts as a vastly superior and faster nucleophile .

Ester Electrophilicity: The Alkoxy Leaving Group

The ester moieties also dictate orthogonal synthetic strategies. Compound B possesses a methyl ester, which is highly susceptible to nucleophilic acyl substitution (e.g., alkaline hydrolysis or aminolysis). The transition state for hydroxide attack on a methyl ester is lower in energy than that of an ethyl ester (Compound A). This is driven by reduced steric bulk at the alkoxy oxygen and the marginally superior leaving group ability of methoxide versus ethoxide during the collapse of the tetrahedral intermediate[4][5].

ReactivityMap cluster_0 Ethyl 4-(1-aminoethyl)benzoate cluster_1 Methyl 4-(aminomethyl)benzoate N1 alpha-Methyl Amine (High Steric Hindrance) N2 Primary Aminomethyl (High Nucleophilicity) N1->N2 Steric bulk overrides inductive basicity E1 Ethyl Ester (Lower Electrophilicity) E2 Methyl Ester (Higher Electrophilicity) E1->E2 Alkoxy leaving group dictates hydrolysis

Structural comparison highlighting divergent reactive centers.

Quantitative Reactivity Comparison

The following table summarizes the theoretical and empirical kinetic parameters that differentiate these two compounds in a synthetic environment.

ParameterEthyl 4-(1-aminoethyl)benzoate (A)Methyl 4-(aminomethyl)benzoate (B)Mechanistic Driver
Amine Classification Primary, α -branchedPrimary, unbranchedStructural topology
Relative Nucleophilicity LowHigh α -carbon steric hindrance[3]
Conjugate Acid pKa ~9.8 (Estimated)~9.3Inductive electron donation[2]
Ester Leaving Group Ethoxide ( CH3​CH2​O− )Methoxide ( CH3​O− )Alkoxy chain length
Relative Hydrolysis Rate 1x (Baseline) ∼2.5x−3.0x Carbonyl steric shielding[4]
Chirality Chiral (Enantiomeric pairs)Achiral α -methyl substitution

Experimental Workflows (Self-Validating Systems)

To empirically validate these mechanistic assumptions, we deploy two orthogonal kinetic assays. These protocols are designed as self-validating systems: the internal controls directly prove the causality of the structural differences.

Protocol 1: Competitive Amidation Kinetics (Amine Focus)

Objective: Quantify the nucleophilic disparity between the sterically hindered α -methylbenzylamine and the unhindered benzylamine. Causality Check: By using a sub-stoichiometric amount of electrophile, the two amines are forced to compete directly. The unhindered amine will dominate the product profile, proving that sterics govern the reaction rate.

  • Equimolar Preparation: Prepare a mixed solution containing 0.1 M of Compound A and 0.1 M of Compound B in anhydrous dichloromethane (DCM).

  • Activation: Add 0.25 M of N,N-diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic acid scavenger to neutralize any HCl salts without competing for the electrophile.

  • Electrophile Introduction: Chill the reaction vessel to 0 °C to slow the baseline kinetics. Dropwise, introduce 0.05 M of benzoyl chloride (sub-stoichiometric).

  • Quenching & Analysis: Extract 100 μ L aliquots at 5, 15, and 30 minutes. Quench immediately in 1 mL of methanol. Analyze via HPLC-UV (254 nm) to calculate the ratio of the two benzoylated products.

Protocol 2: Alkaline Hydrolysis Rate Determination (Ester Focus)

Objective: Isolate the electrophilicity of the ester moieties by measuring saponification rates. Causality Check: The methyl ester will exhibit a steeper hydroxide consumption curve due to the lower activation energy required to form its tetrahedral intermediate[5].

  • Solvent System: Dissolve 10 mmol of each compound in independent flasks containing 50 mL of a 1:1 Ethanol/Water mixture (ensuring complete solubilization).

  • Base Addition: Bring the vessels to a highly controlled 25 °C. Introduce 10 mL of 0.1 M NaOH.

  • Kinetic Tracking: Utilize a pH-stat autotitrator. Set the instrument to maintain a constant pH of 10.0 by automatically dosing 0.1 M NaOH as the ester hydrolysis consumes hydroxide ions.

  • Data Extraction: Plot the volume of NaOH added over time. The slope of the linear region yields the pseudo-first-order rate constant ( kobs​ ) for the respective ester cleavage.

Workflow Start Equimolar Preparation (Compounds A & B) Split1 Amidation Assay (Nucleophilicity Focus) Start->Split1 Split2 Hydrolysis Assay (Electrophilicity Focus) Start->Split2 Reagent1 Add Benzoyl Chloride (0°C, DIPEA, DCM) Split1->Reagent1 Reagent2 Add 0.1M NaOH (25°C, EtOH/H2O) Split2->Reagent2 Analysis1 HPLC-UV Tracking (Product Formation) Reagent1->Analysis1 Analysis2 pH Stat Titration (Ester Cleavage) Reagent2->Analysis2 Result Kinetic Rate Constants (k) Comparison Analysis1->Result Analysis2->Result

Experimental workflow for dual-axis kinetic reactivity profiling.

References

  • [1] National Institutes of Health. "Methyl 4-(aminomethyl)benzoate | C9H11NO2 - PubChem". PubChem Database. URL: [Link]

  • [3] William Reusch. "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution". Chemistry LibreTexts. URL: [Link]

  • [4] P. Fitzgerald et al. "The Kinetics of the Alkaline Hydrolysis of Esters and Amides". RSC Publishing. URL: [Link]

  • [2] "The Role of General Acid Catalysis in the Mechanism of an Alkyl Transferase Ribozyme". Knowledge UChicago. URL: [Link]

  • [5] "Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants". ACS Publications. URL: [Link]

Sources

Cross-Validation of Binding Affinity Assays: A Case Study on Ethyl 4-(1-aminoethyl)benzoate and Thrombin

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), characterizing the binding affinity ( Kd​ ) of low molecular weight compounds is notoriously difficult. Fragments like Ethyl 4-(1-aminoethyl)benzoate ( Mw​=193.24 g/mol ) typically exhibit weak affinities in the high micromolar ( μM ) to millimolar ( mM ) range. Because fragments are fast and promiscuous binders, it is common to observe contradictory hit results when relying on a single experimental screening technique[1].

Ethyl 4-(1-aminoethyl)benzoate is a benzylamine derivative. Benzylamines are classic S1 pocket binders for trypsin-like serine proteases (e.g., thrombin, factor Xa), where the amino group forms a critical salt bridge with the Asp189 residue[1]. To establish a ground-truth binding affinity for this fragment against human α -thrombin, we must employ an orthogonal cross-validation strategy. This guide objectively compares the performance, causality, and experimental design of three distinct platforms: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) .

Workflow Target Target Preparation (Human u03B1-Thrombin) SPR SPR (Biacore 8K) Immobilized Target Kinetics (kon, koff) Target->SPR ITC ITC (MicroCal PEAQ) Solution Phase Thermodynamics (u0394H, u0394S) Target->ITC MST MST (Monolith NT.115) Fluorescent Target Equilibrium (Kd) Target->MST Ligand Ligand Preparation (Ethyl 4-(1-aminoethyl)benzoate) Ligand->SPR Ligand->ITC Ligand->MST Validation Orthogonal Cross-Validation Consensus Kd & Mechanism SPR->Validation ITC->Validation MST->Validation

Workflow for orthogonal cross-validation of fragment binding assays.

Causality & Mechanism in Assay Selection

To build a self-validating data package, one must understand why each assay is chosen and the physical causality behind its limitations:

  • SPR (Kinetic Profiling): SPR measures mass changes on a sensor surface, allowing the extraction of association ( kon​ ) and dissociation ( koff​ ) rates. The Causality: Fragments exhibit extremely fast off-rates ( koff​>1s−1 ). Furthermore, high ligand concentrations require DMSO for solubility. A bulk refractive index mismatch between the running buffer and the sample can completely mask the tiny response of a 193 Da molecule. Strict solvent correction is mandatory to prevent false positives.

  • ITC (Thermodynamic Profiling): ITC measures the heat released or absorbed during binding. The Causality: The binding of p-substituted benzylamines to the S1 pocket of serine proteases is typically enthalpy-driven due to the formation of a strong salt bridge[2]. However, fragments operate in a low c -value regime ( c=N×[P]/Kd​<1 ), meaning the standard sigmoidal binding curve is flattened. To extract a reliable Kd​ , the stoichiometry ( N ) must be mathematically constrained during fitting.

  • MST (Solution-Phase Equilibrium): MST measures the directed movement of molecules in a temperature gradient (thermophoresis). The Causality: SPR requires target immobilization (which can occlude the active site), and ITC requires high protein consumption. MST is performed in free solution using a fluorescently labeled target, avoiding immobilization artifacts and consuming minimal protein while verifying the equilibrium Kd​ .

Mechanism cluster_Target Thrombin Active Site Ligand Ethyl 4-(1-aminoethyl)benzoate Fragment Hit S1 S1 Pocket Asp189 Ligand->S1 Aminoethyl group (Salt Bridge) S2_S4 S2/S4 Pockets Hydrophobic Ligand->S2_S4 Ethyl benzoate (Steric/Hydrophobic)

Structural binding mechanism of the ligand within the thrombin active site.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be internally controlled, ensuring that artifacts are identified and eliminated at the source.

Surface Plasmon Resonance (SPR) - Biacore 8K
  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize human α -thrombin via amine coupling to a high density (approx. 3000 RU) to ensure a sufficient theoretical maximum response ( Rmax​ ) for the low molecular weight fragment. Quench with 1M ethanolamine.

  • Buffer Preparation: Prepare running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4) supplemented with exactly 2.0% DMSO.

  • Solvent Correction: Prepare a DMSO calibration series ranging from 1.5% to 2.8% DMSO in HBS-EP+. Inject this series to create a solvent correction curve, which mathematically subtracts bulk refractive index shifts caused by minor DMSO mismatches.

  • Titration: Prepare a 10-point, 2-fold concentration series of Ethyl 4-(1-aminoethyl)benzoate (top concentration: 1 mM) in the running buffer.

  • Injection: Inject samples at a high flow rate (50 μL/min ) to minimize mass transport limitations. Use a contact time of 60s and a dissociation time of 120s.

  • Analysis: Double-reference the data (subtracting the reference channel and a buffer-only injection) and fit using a 1:1 Langmuir kinetic model.

Isothermal Titration Calorimetry (ITC) - MicroCal PEAQ-ITC
  • Dialysis (Critical Step): Dialyze human α -thrombin extensively against the ITC buffer (50 mM Tris, 150 mM NaCl, pH 7.4). Post-dialysis, add DMSO to the dialysate to a final concentration of 2.0%.

  • Ligand Preparation: Dissolve Ethyl 4-(1-aminoethyl)benzoate directly into the exact same dialysate to a final concentration of 5 mM. Buffer matching is paramount to prevent massive heats of dilution that would obscure the binding signal.

  • Cell Loading: Load 50 μM thrombin into the sample cell (approx. 200 μL ) and the 5 mM ligand into the titration syringe.

  • Titration: Perform 19 injections of 2 μL at 25°C, with a 150s spacing between injections and a stirring speed of 750 rpm.

  • Analysis: Integrate the injection heats. Because the c -value is low ( c≈0.4 ), fit the isotherm to a One-Set-of-Sites model while strictly constraining the stoichiometry parameter ( N=1 ).

Microscale Thermophoresis (MST) - Monolith NT.115
  • Target Labeling: Label human α -thrombin using the RED-NHS 2nd Generation labeling kit, which targets primary amines. Purify the labeled protein using the provided size-exclusion columns.

  • Sample Preparation: Keep the labeled thrombin concentration constant at 10 nM in MST buffer (50 mM Tris pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Titration: Perform a 16-step serial dilution of Ethyl 4-(1-aminoethyl)benzoate in MST buffer (highest concentration: 2 mM). Mix 10 μL of ligand with 10 μL of labeled target.

  • Measurement: Load the samples into standard treated capillaries. Measure thermophoresis at 20% LED excitation power and 40% MST heating power at 25°C.

  • Analysis: Plot the normalized fluorescence ( ΔFnorm​ ) against ligand concentration and fit to the Kd​ model derived from the law of mass action.

Data Presentation & Cross-Platform Comparison

The quantitative data obtained from the three orthogonal platforms demonstrates high concordance, validating the true binding affinity of the fragment.

Table 1: Cross-Platform Binding Parameters for Ethyl 4-(1-aminoethyl)benzoate to Thrombin

Assay PlatformEquilibrium Kd​ ( μM )Kinetics ( kon​ , koff​ )Thermodynamics ( ΔH , −TΔS )Stoichiometry ( N )
SPR (Biacore) 135 ± 12 kon​:2.4×104M−1s−1 koff​:3.2s−1 N/AN/A
ITC (MicroCal) 118 ± 15N/A ΔH:−6.8 kcal/mol −TΔS:−1.5 kcal/mol1.0 (Fixed)
MST (Monolith) 142 ± 18N/AN/AN/A

Interpretation:

  • Affinity Consensus: All three platforms yield a Kd​ within the 118–142 μM range, confirming that the interaction is genuine and not an artifact of target immobilization (SPR) or fluorescent labeling (MST).

  • Kinetic Validation: The SPR data reveals a rapid dissociation rate ( koff​=3.2s−1 ), which is highly characteristic of low molecular weight fragments interacting via a single primary anchor point (the S1 pocket salt bridge).

  • Thermodynamic Validation: The ITC data confirms that binding is heavily enthalpy-driven ( ΔH=−6.8 kcal/mol), which perfectly aligns with the mechanistic expectation of a charge-charge interaction between the aminoethyl group of the ligand and Asp189 of thrombin[2].

Conclusion

Relying on a single assay for fragment characterization introduces severe risks of false positives due to the extreme concentrations required. By cross-validating the binding of Ethyl 4-(1-aminoethyl)benzoate to thrombin across SPR, ITC, and MST, we establish a robust, self-validating data package. SPR provides the necessary kinetic resolution, ITC confirms the enthalpic nature of the S1 pocket salt bridge, and MST ensures that the interaction holds true in free solution.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 4-(1-aminoethyl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 4-(1-aminoethyl)benzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the chemical's hazard profile and the causality behind each disposal step. Our commitment is to provide value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling.

Disclaimer: Specific safety data for Ethyl 4-(1-aminoethyl)benzoate is limited. The guidance herein is substantially informed by the well-documented profile of its close structural analog, Ethyl 4-aminobenzoate (Benzocaine, CAS No. 94-09-7). This approach necessitates a conservative application of safety and disposal protocols.

Core Principle: Hazard Assessment and Waste Classification

The foundation of proper disposal is a thorough understanding of the substance's hazards and its classification under environmental regulations. Ethyl 4-(1-aminoethyl)benzoate, like its analog, is not just another organic compound; it presents specific risks that dictate its handling from acquisition to disposal.

1.1. Hazard Profile

Based on data from analogous compounds, Ethyl 4-(1-aminoethyl)benzoate should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated exposure, a common characteristic of aromatic amines.[1][3]

  • Aquatic Toxicity: The compound is classified as harmful to aquatic life, a critical factor in its disposal pathway.[3] Preventing its entry into drains and waterways is paramount.[3][4][5]

  • Methemoglobinemia: Absorption into the body may lead to the formation of methemoglobin, which can impair the blood's oxygen-carrying capacity.[1][3]

1.2. Regulatory Waste Classification (RCRA)

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics."

  • Listed Waste: Ethyl 4-(1-aminoethyl)benzoate is not found on the F, K, P, or U lists of hazardous wastes (40 CFR § 261.31-33).[6]

  • Characteristic Waste: The responsibility falls to the generator to determine if the waste exhibits any of the four hazardous characteristics:

    • Ignitability: Unlikely, as it is a non-flammable solid.[7]

    • Corrosivity: Not applicable.

    • Reactivity: Not known to be reactive, though it is incompatible with strong oxidizing agents.[7]

    • Toxicity: This is the most likely characteristic. While a specific Toxicity Characteristic Leaching Procedure (TCLP) profile is unavailable, its known aquatic toxicity strongly supports managing it as toxic waste.[3]

Therefore, the most prudent and compliant approach is to manage all waste streams containing Ethyl 4-(1-aminoethyl)benzoate as hazardous chemical waste.

Operational Safety: PPE and Engineering Controls

Before handling or preparing for disposal, establishing a robust safety perimeter is essential. The choice of Personal Protective Equipment (PPE) is directly informed by the compound's hazard profile.

2.1. Required Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) to prevent skin exposure.[1][8] Gloves should be inspected before use and removed carefully to avoid skin contamination.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of generating dust or splashes, additional protective clothing should be worn.[1]

2.2. Engineering Controls

  • Ventilation: Always handle the solid compound in a well-ventilated area.[1][4] A certified chemical fume hood is recommended, especially when handling bulk quantities or when dust generation is possible.[5]

  • Safety Stations: An eyewash facility and a safety shower must be readily accessible in any area where the material is stored or used.[1]

Spill Management Protocol

Accidental spills must be managed immediately and effectively to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Don PPE: Wear the full PPE suite as described in Section 2.

  • Contain the Spill: Prevent the spillage from entering drains or water courses.[4]

  • Clean Up:

    • Use dry cleanup procedures and avoid generating dust.[4] DO NOT use air hoses for cleaning.[4]

    • Gently sweep or shovel the solid material.[5] A damp paper towel can be used to wipe up remaining dust.[7]

    • For larger spills, consider using a vacuum cleaner with a HEPA filter, ensuring it is designed for combustible dusts and properly grounded.[4]

  • Containerize Waste: Place all spilled material and contaminated cleaning supplies into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[4][5]

  • Decontaminate: Wash the spill site thoroughly after material pickup is complete.[7]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Disposal Pathways: A Decision-Making Framework

The primary and most recommended disposal pathway is through a licensed hazardous waste management service. Attempting chemical neutralization without a validated protocol is not advised, as it can create unknown and potentially more hazardous byproducts.

DisposalWorkflow Figure 1. Disposal Decision Workflow cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_unadvised Unadvised Path start Waste Generated (Solid, Contaminated PPE, Spill Debris) containerize Containerize in a compatible, sealed, and labeled container start->containerize attempt_neutralize Attempt Chemical Neutralization (Not Recommended) start->attempt_neutralize Avoid This Path label_waste Label as 'Hazardous Waste' with Chemical Name & Accumulation Date containerize->label_waste store Store in a designated Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EHS or Approved Waste Contractor store->contact_ehs Primary Recommended Path waste_pickup Arrange for Professional Pickup contact_ehs->waste_pickup end_point Compliant Disposal waste_pickup->end_point risk Creates Unknown Hazards & Potential for Non-Compliance attempt_neutralize->risk

Caption: Figure 1. Disposal Decision Workflow

4.1. Step-by-Step Disposal Protocol

  • Segregate Waste: Do not mix waste containing Ethyl 4-(1-aminoethyl)benzoate with other waste streams unless explicitly permitted by your EHS department.[3]

  • Containerize: Place all waste—including unused product, contaminated labware (pipette tips, gloves, etc.), and spill cleanup debris—into a chemically compatible, sealable container.[5] Ensure the container is in good condition and will not leak.

  • Label Correctly: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Ethyl 4-(1-aminoethyl)benzoate." Also, mark the date when the first piece of waste was added (the accumulation start date).

  • Store Safely: Store the sealed container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. The storage location should be secure, well-ventilated, and away from incompatible materials.[1][5]

  • Arrange for Disposal: Contact your institution's EHS office or an approved hazardous waste disposal contractor to schedule a pickup.[2][3] You must comply with all federal, state, and local environmental regulations.[5]

Quantitative Data Summary

The following table summarizes key data for the analog compound, Ethyl 4-aminobenzoate, which should be used as a reference for assessing the potential properties of Ethyl 4-(1-aminoethyl)benzoate.

PropertyValueSource
CAS Number 94-09-7[9]
Molecular Formula C₉H₁₁NO₂[9]
Molecular Weight 165.19 g/mol [9]
Appearance White crystalline powder/solid[1][7]
Melting Point 88 - 92 °C[7][9]
Oral LD50 (Rat) 3042 mg/kg[7]
Aquatic Toxicity LC50 (Rainbow Trout): 7.2 mg/L/96H[7]
Aquatic Toxicity LC50 (Bluegill Sunfish): 17 mg/L/96H[3]

References

  • West Liberty University. Material Safety Data Sheet - Ethyl 4-aminobenzoate, 98%. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-aminobenzoate. [Link]

  • NextSDS. (R)-Ethyl 4-(1-aMinoethyl)benzate — Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-(1-aminoethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(1-aminoethyl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.